UNBS3157

Catalog No.
S548648
CAS No.
868962-26-9
M.F
C19H17Cl3N4O4
M. Wt
471.7 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UNBS3157

CAS Number

868962-26-9

Product Name

UNBS3157

IUPAC Name

2,2,2-trichloro-N-[[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]carbamoyl]acetamide

Molecular Formula

C19H17Cl3N4O4

Molecular Weight

471.7 g/mol

InChI

InChI=1S/C19H17Cl3N4O4/c1-25(2)6-7-26-15(27)12-5-3-4-10-8-11(9-13(14(10)12)16(26)28)23-18(30)24-17(29)19(20,21)22/h3-5,8-9H,6-7H2,1-2H3,(H2,23,24,29,30)

InChI Key

BZXLHTMMVVPPAF-UHFFFAOYSA-N

SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)NC(=O)NC(=O)C(Cl)(Cl)Cl

solubility

Soluble in DMSO, not in water

Synonyms

2,2,2-trichloro-N-((2-(2-(dimethylamino)ethyl)-1,3-dioxo-2,3-dihydro-1H-benzo(de)isoquinolin-5-yl)carbamoyl)acetamide, UNBS 3157, UNBS-3157, UNBS3157

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)NC(=O)NC(=O)C(Cl)(Cl)Cl

The exact mass of the compound 2,2,2-trichloro-N-((2-(2-(dimethylamino)ethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)carbamoyl)acetamide is 470.03154 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

UNBS3157 and Its Active Form

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key relationship between UNBS3157 and its active form.

Compound Description Relationship Key Characteristics
This compound Prodrug / Novel naphthalimide derivative Rapidly and irreversibly hydrolyzes in physiological conditions to UNBS5162 [1]. Designed to avoid the hematotoxic metabolism associated with amonafide [2] [1].
UNBS5162 Active Metabolite The hydrolyzed product of this compound responsible for its anticancer activity [2] [1]. Shows a unique mechanism of action not correlated with other naphthalimides in the NCI database [1] [3].

Mechanism of Action of UNBS5162

The biological effects of UNBS5162 are multi-faceted. The following diagram illustrates its primary mechanisms and their interconnections, leading to inhibited tumor proliferation.

G cluster_1 Direct Cellular Effects cluster_2 Downstream Consequences UNBS5162 UNBS5162 Apoptosis Induces Apoptosis UNBS5162->Apoptosis CXCL Decreases CXCL Chemokine Expression UNBS5162->CXCL PI3K Inhibits PI3K/Akt/mTOR Signaling UNBS5162->PI3K ProApoptotic ↑ Pro-apoptotic proteins (Bax, Caspase-3) Apoptosis->ProApoptotic AntiApoptotic ↓ Anti-apoptotic protein (Bcl-2) Apoptosis->AntiApoptotic AntiAngio Anti-angiogenic Effects CXCL->AntiAngio Survival Inhibition of Cell Survival Pathways PI3K->Survival Final Inhibition of Tumor Proliferation & Growth AntiAngio->Final ProApoptotic->Final AntiApoptotic->Final Survival->Final

The core mechanisms supported by experimental data are:

  • Downregulation of CXCL Chemokines: Genome-wide microarray analysis on PC-3 prostate cancer cells treated with 1 μM UNBS5162 for 5 successive days showed a dramatic decrease in the expression of multiple pro-angiogenic CXCL chemokines. This was confirmed by ELISA and histopathology, which revealed anti-angiogenic properties in vivo [1] [3].
  • Induction of Apoptosis via PI3K/Akt Pathway: In M14 human melanoma cells, treatment with 10 μM UNBS5162 for 24 hours led to:
    • A significant increase in the apoptosis rate (23.8% vs 7.62% in control) [2].
    • Altered expression of key apoptosis-related proteins: decreased Bcl-2 (anti-apoptotic), increased Bax (pro-apoptotic), and increased active caspase-3 [2].
    • Decreased expression of phosphorylated Akt and mTOR, key components of the PI3K/Akt/mTOR cell survival signaling pathway [2].
  • Unique Mechanism: Profiling by the National Cancer Institute (NCI) against 60 cancer cell lines showed that the activity pattern of this compound and UNBS5162 did not correlate with any other compound in the database, including amonafide, suggesting a novel mechanism of action for this naphthalimide [1].

Quantitative Data on UNBS5162 Efficacy

The following table summarizes key experimental findings from the literature regarding the biological activity of UNBS5162.

Cell Line / Model Experimental Context Key Findings Citation
PC-3 (Human Prostate Cancer) In vitro: 1 μM for 5 successive days; In vivo: orthotopic model Dramatic decrease in pro-angiogenic CXCL chemokine expression; enhanced survival; antiangiogenic effects; synergized with taxol [1]. [1] [3]
M14 (Human Melanoma) In vitro: 10 μM for 24 hours Proliferation inhibition; apoptosis rate: 23.8% vs 7.62% (control); ↓Bcl-2, ↑Bax, ↑Caspase-3; ↓p-Akt, ↓p-mTOR [2]. [2]
NCI 60 Cell Line Panel In vitro screening No correlation with amonafide or other database compounds, indicating a unique mechanism of action [1]. [1]

Key Experimental Protocols

The main methodologies used to elucidate the mechanism of UNBS5162 are outlined below.

Cell-Based Viability and Proliferation Assays
  • CCK-8 Assay: Used to measure cell proliferation. M14 cells are seeded in 96-well plates and treated with the compound. CCK-8 reagent is added, and after incubation, the optical density (OD) at 450 nm is measured to determine viable cell numbers [2].
  • MTT Assay: A colorimetric assay for assessing cell metabolic activity. MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) is added to cells, and living cells reduce MTT to purple formazan crystals, which are solubilized and quantified by spectrophotometry [1].
Analysis of Apoptosis and Cell Cycle
  • Annexin V/PI Staining: Used to quantify apoptosis. Cells are stained with Annexin V-FITC (which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in apoptotic cells) and propidium iodide (PI, which stains dead cells). The population of cells is then analyzed by flow cytometry [1].
  • Flow Cytometry for Cell Cycle: Cells are fixed and stained with propidium iodide (PI), which intercalates into DNA. The DNA content of cells is analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) [1].
Protein Expression Analysis (Western Blotting)
  • Procedure: Proteins are extracted from treated and control cells, separated by SDS-PAGE, and transferred to a membrane. The membrane is incubated with specific primary antibodies (e.g., against Bcl-2, Bax, caspase-3, Akt, p-Akt, mTOR, p-mTOR), followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. Protein bands are visualized using a chemiluminescence detection system [2].
Gene Expression Analysis
  • Genome-Wide Microarray: Used to identify changes in global gene expression. Total RNA is extracted from treated and control cells, reverse-transcribed into cDNA, labeled, and hybridized to a gene chip (e.g., Affymetrix Human Genome U133 set). The signal intensity is analyzed to identify up- or down-regulated genes [1].
  • Quantitative Real-Time PCR (qRT-PCR): Validates changes in expression of specific genes of interest (e.g., CXCL chemokines). RNA is reverse-transcribed to cDNA, which is then amplified using gene-specific primers and SYBR Green in a real-time PCR thermocycler. The cycle threshold (Ct) values are used for quantification [1].

The available information primarily details the mechanisms of its hydrolyzed form, UNBS5162. Further research would be needed to provide a more complete picture of its interaction with DNA and topoisomerases, and its full pharmacokinetic profile.

References

Available Preclinical Data on UNBS5162

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from a single preclinical study on UNBS5162 in human melanoma cells.

Aspect Findings for UNBS5162
Cell Line M14 human melanoma cells [1] [2].
Proliferation Inhibited in a time-dependent manner (measured by CCK-8 assay) [1] [2].
Apoptosis Rate 23.8% in treated vs. 7.62% in control (measured by flow cytometry) [1] [2].
Migration/Invasion Markedly suppressed (measured by transwell assay) [1] [2].

| Key Protein Expression | Decreased: Bcl-2 (anti-apoptotic) [1] [2]. Increased: Bax (pro-apoptotic), caspase-3 (apoptosis executioner) [1] [2]. | | Proposed Mechanism | Inhibition of the PI3K/Akt/mTOR signaling pathway [1] [2]. |

Detailed Experimental Protocol

The study on UNBS5162 employed standard in vitro techniques. Here is a detailed breakdown of the methodologies cited:

  • Cell Culture: M14 human melanoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 0.1 mg/ml streptomycin. Cells were maintained in a humidified atmosphere with 5% CO₂ [2].
  • Treatment: Cells were treated with 10 µM UNBS5162 or a control vehicle (0.1% DMSO) for 24 hours at room temperature once they reached approximately 80% confluence [2].
  • Cell Proliferation Assay (CCK-8): Cells were seeded in 96-well plates. The CCK-8 reagent was added to the wells every 24 hours and incubated for 1.5 hours. Optical density (OD) values were then measured to assess cell viability [2].
  • Apoptosis Assay (Flow Cytometry): The apoptosis rate of M14 cells after treatment was quantified using flow cytometry, comparing the experimental group to the control [1] [2].
  • Migration and Invasion Assay (Transwell): The migratory and invasive abilities of treated M14 cells were evaluated using transwell chambers, with microscopy analysis used to assess suppression [1] [2].
  • Protein Analysis (Western Blotting): Total protein was extracted from cells using RIPA buffer. Proteins were separated by SDS-PAGE, transferred to membranes, and probed with specific primary antibodies against targets like Akt, p-Akt, mTOR, Bcl-2, Bax, and caspase-3. After incubation with HRP-conjugated secondary antibodies, protein expression levels were visualized and semi-quantified using densitometry [2].

UNBS5162 Mechanism of Action Workflow

The following diagram illustrates the proposed mechanism of action for UNBS5162, as indicated by the study's Western blot analysis, which showed altered expression levels of key proteins in the PI3K/Akt pathway and apoptosis regulators.

G UNBS5162 UNBS5162 PI3K_Akt_Pathway PI3K/Akt/mTOR Pathway UNBS5162->PI3K_Akt_Pathway Inhibits Bcl2 Bcl-2 (Anti-apoptotic) UNBS5162->Bcl2 Decreases Bax Bax (Pro-apoptotic) UNBS5162->Bax Increases Caspase3 Caspase-3 UNBS5162->Caspase3 Increases Apoptosis Induced Apoptosis PI3K_Akt_Pathway->Apoptosis Regulates Bcl2->Apoptosis Promotes Bax->Apoptosis Promotes Caspase3->Apoptosis Executes

This mechanism is inferred from observed protein expression changes; the precise molecular target of UNBS5162 within the PI3K/Akt pathway was not identified in the available study [1] [2].

References

UNBS3157 pharmacokinetics and metabolism

Author: Smolecule Technical Support Team. Date: February 2026

UNBS5162: Core Identity & Mechanism

UNBS5162 is a novel naphthalimide derivative. Its relationship to UNBS3157 and primary mechanism are outlined below.

  • Metabolic Origin: UNBS5162 is generated by the hydrolysis of this compound in physiological saline. This conversion was designed to avoid the specific activating metabolism that caused hematotoxicity (e.g., bone marrow toxicity) associated with earlier naphthalimides like amonafide [1] [2].
  • Postulated Primary Mechanism: Research using the NCI 60 cell line panel suggests a unique mechanism of action that does not correlate with any other compound in the NCI database, including amonafide [1] [2]. A prominent effect observed in studies is the pan-antagonism of CXCL chemokine expression. In vitro exposure of PC-3 prostate cancer cells to UNBS5162 dramatically decreased the expression of proangiogenic CXCL chemokines, and histopathology revealed antiangiogenic properties in vivo [1] [2].
  • Additional Pathway in Melanoma: In M14 human melanoma cells, UNBS5162 was shown to induce apoptosis via the PI3K/Akt/mTOR pathway. Treatment led to decreased expression of the anti-apoptotic protein Bcl-2, and increased expression of the pro-apoptotic proteins Bax and caspase-3. The expression of key proteins in the PI3K/Akt/mTOR signaling pathway was also altered [3] [4].

The following diagram illustrates the metabolic relationship and core mechanisms of action of UNBS5162.

G This compound This compound (Prodrug) Hydrolysis Hydrolysis in Physiological Saline This compound->Hydrolysis UNBS5162 UNBS5162 (Active Metabolite) Mech1 Decreased CXCL Chemokine Expression UNBS5162->Mech1 Mech2 Inhibition of PI3K/Akt/mTOR Pathway UNBS5162->Mech2 Hydrolysis->UNBS5162 AntiAngio Antiangiogenic Effects Mech1->AntiAngio Apoptosis Induction of Apoptosis Mech2->Apoptosis

UNBS5162 is the active metabolite of this compound and acts through multiple pathways.

Experimental Data & Protocols

Key quantitative findings and methodologies from pivotal studies are summarized below.

Table 1: Key Experimental Findings with UNBS5162

Experimental Model Treatment Regimen Key Quantitative Results Citation
M14 Human Melanoma Cells 10 µM UNBS5162 Apoptosis rate: 23.8% ± 0.4% (vs. 7.62% ± 0.5% in control); Proliferation markedly inhibited; Invasion/migration suppressed [3].
Orthotopic Human Prostate Cancer Models (PC-3) In vivo, repeat administration Significantly increased survival [1] [2].
PC-3 Prostate Cancer Cells (in vitro) 1 µM for 5 successive days Dramatic decrease in proangiogenic CXCL chemokine expression [1] [2].

Table 2: Summary of Key Experimental Protocols

Method Key Details Application in Cited Research
Cell Proliferation (CCK-8) M14 cells seeded in 96-well plates (1,000 cells/well), treated with 10 µM UNBS5162 or 0.1% DMSO. OD measured at 450nm [3]. Measured time-dependent inhibition of M14 cell proliferation [3].
Western Blotting Proteins extracted via RIPA buffer. 20 µg protein/lane separated by SDS-PAGE, transferred to PVDF membranes. Primary antibodies: Bax, Bcl-2, caspase-3, Akt, p-Akt, mTOR, p-mTOR, GAPDH [3]. Analyzed apoptosis-related protein expression and PI3K/Akt/mTOR pathway activity in M14 cells [3].
Flow Cytometry Used to quantify apoptosis [3]. Showed significantly increased apoptosis rate in UNBS5162-treated M14 cells [3].
Affymetrix Microarray & ELISA Genome-wide microarray analysis and ELISA [1] [2]. Revealed dramatic decrease in CXCL chemokine expression in PC-3 cells [1] [2].

The experimental workflow for the M14 melanoma study is visualized below.

G cluster_study M14 Melanoma Cell Study Workflow CellCulture Cell Culture M14 Human Melanoma Cell Line RPMI-1640, 10% FBS Treatment Treatment 10µM UNBS5162 vs. 0.1% DMSO (Control) 24 hours CellCulture->Treatment AssayProlif Proliferation Assay Cell Counting Kit-8 (CCK-8) OD measurement at 450nm Treatment->AssayProlif AssayApoptosis Apoptosis Assay Flow Cytometry Treatment->AssayApoptosis AssayInvasion Invasion/Migration Assay Transwell, Microscopy Analysis Treatment->AssayInvasion AssayWB Mechanism Analysis Western Blotting (Bcl-2, Bax, Caspase-3, PI3K/Akt/mTOR) Treatment->AssayWB

Experimental workflow used to investigate UNBS5162 effects on M14 melanoma cells.

Research Gaps and Future Directions

While existing data is promising, several knowledge gaps remain for researchers to explore.

  • Limited Human Pharmacokinetic Data: The search results provide no detailed human PK parameters (e.g., Cmax, Tmax, half-life, clearance, volume of distribution, oral bioavailability) for this compound or UNBS5162. The available information primarily describes the metabolic conversion in physiological conditions [1] [2].
  • Metabolism and Excretion Pathways: Beyond the initial hydrolysis, the full metabolic fate and excretion pathways of UNBS5162 are not detailed in the available sources.
  • Comparative Efficacy and Toxicity: More data is needed to directly compare the efficacy and safety profile of UNBS5162 against other naphthalimides and standard chemotherapeutics across different cancer types.

References

UNBS3157 DNA intercalation properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background and Drug Design

Naphthalimides are aromatic heterocyclic compounds known for their planar structure, which allows them to intercalate into DNA [1]. This intercalation can change the DNA's topological structure, affecting the recognition and action of enzymes like topoisomerase II (Topo II), often leading to DNA damage and cell cycle arrest [2].

UNBS3157 was developed as a prodrug to improve the safety profile of earlier naphthalimides like amonafide [3]. Its active form, UNBS5162, is generated through rapid hydrolysis in physiological saline [3]. Key design improvements include:

  • Avoiding Acetylation Toxicity: Amonafide's primary amine group is metabolized via N-acetylation, producing a toxic metabolite that causes unpredictable bone marrow toxicity [2] [3] [4]. Modifying this site in this compound aims to eliminate this unpredictable toxicity [4].
  • Multi-Targeting Activity: UNBS5162 acts as a pan-antagonist of CXC chemokine ligand expression, reducing levels of CXCL1, CXCL5, and CXCL8 [3].

Table 1: Key Naphthalimide Compounds in Development

Compound Name Status (as of search results) Key Characteristics & Mechanisms
Amonafide Clinical trials (not marketed) [2] DNA intercalator; Topo II inhibitor; causes dose-limiting hematotoxicity due to N-acetyl metabolite [2] [4].
Mitonafide Clinical trials [1] [2] DNA intercalator; inhibits DNA synthesis [2].
This compound/UNBS5162 Preclinical/Phase 1 trials [3] [4] This compound is a prodrug for UNBS5162; DNA intercalator; pan-antagonist of CXCL chemokines; designed to avoid acetylation toxicity [3] [4].
Elinafide Clinical trial [1] [2] Bis-naphthalimide; acts on the major groove of DNA [2].
Bisnafide (DMP-840) Clinical trial [1] [2] Bis-naphthalimide developed by Merck [2].

Mechanism of Action: DNA Intercalation and Signaling

UNBS5162's primary mechanism involves DNA intercalation, which triggers a DNA damage response and influences multiple cellular signaling pathways.

G UNBS5162 UNBS5162 DNA_Intercalation DNA Intercalation UNBS5162->DNA_Intercalation PI3K_AKT_Pathway Inhibition of PI3K/AKT/mTOR Pathway UNBS5162->PI3K_AKT_Pathway CXCL_Antagonism CXCL Chemokine Antagonism UNBS5162->CXCL_Antagonism DSBs Induces DNA Double-Strand Breaks (DSBs) DNA_Intercalation->DSBs ATM_Activation ATM Activation (Phosphorylation) DSBs->ATM_Activation CHK2_Activation CHK2 Phosphorylation & Activation ATM_Activation->CHK2_Activation G2_Arrest G2 Cell Cycle Arrest CHK2_Activation->G2_Arrest Apoptosis Induces Apoptosis G2_Arrest->Apoptosis PI3K_AKT_Pathway->Apoptosis

Key signaling pathways of UNBS5162 in cancer cells.

The diagram above shows how UNBS5162's DNA intercalation triggers DNA double-strand breaks (DSBs), activating the ATM-Chk2 DNA damage response pathway that leads to G2 cell cycle arrest and apoptosis [4]. UNBS5162 also directly inhibits the PI3K/AKT/mTOR pro-survival signaling pathway and acts as a CXCL chemokine antagonist [3].

Key Experimental Data and Protocols

Table 2: Summary of Key Experimental Findings for UNBS5162

Cancer Cell Line / Model Experimental Findings Key Metrics & Concentration Ranges

| Ovarian Cancer (SKOV3) [3] | - Inhibits proliferation, migration, and invasion.

  • Induces apoptosis.
  • Downregulates PI3K/AKT/mTOR pathway. | - IC50/Viability: CCK-8 assay showed dose-dependent (0.2-200 µM) and time-dependent inhibition.
  • Apoptosis: Flow cytometry showed increased rate after 20 µM, 24h treatment.
  • WB Analysis: Decreased p-AKT/AKT, p-mTOR/mTOR, Cyclin D1; Increased Bax/Bcl-2 ratio, active Caspase-3. | | Esophageal Squamous Cells [3] | Inhibits proliferation. | Mechanism linked to PI3K/AKT pathway inhibition [3]. | | Human Lung Cancer Cells [3] | Inhibits proliferation by promoting apoptosis. | Not specified in provided results [3]. | | Human Colon Carcinoma (HCT116) [4] | Induces G2 arrest via ATM-Chk2 pathway. | - G2 Arrest: Flow cytometry confirmed G2 (not M) phase arrest.
  • WB/NSCGE: Induced γ-H2AX (DSB marker), p-ATM, p-Chk2; Chk1 degradation. |

Detailed Experimental Methodologies

  • Cell Viability Assay (CCK-8) [3]

    • Protocol: Seed cells (e.g., 1,000 cells/well for SKOV3) in a 96-well plate. The next day, add UNBS5162 at various concentrations (e.g., 0.2, 2, 20, 200 µM). Incubate for desired time (e.g., 24, 48, 72h). Add 10 µl of CCK-8 reagent to each well and incubate for 1.5 hours at 37°C. Measure the optical density (OD) at 450 nm using a microplate reader. Calculate cell viability relative to the control group.
  • Cell Apoptosis Assay (Flow Cytometry) [3]

    • Protocol: Treat cells (e.g., with 20 µM UNBS5162 for 24h). Harvest, wash with PBS, and resuspend in binding buffer. Stain the cell suspension with Annexin V-FITC for 5 minutes at room temperature in the dark. Add Propidium Iodide (PI). Analyze the stained cells using a flow cytometer within an hour. Use software to quantify the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.
  • Western Blot Analysis [3] [4]

    • Protocol: Lyse treated cells with RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA assay. Separate proteins (e.g., 20 µg per lane) by SDS-PAGE and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk. Incubate with primary antibodies (e.g., against p-AKT, AKT, Bcl-2, Bax, caspase-3, p-ATM, Chk2, γ-H2AX) overnight at 4°C. Wash and incubate with a horseradish peroxidase-conjugated secondary antibody. Detect bands using an ECL-plus kit.
  • Cell Cycle Analysis (Flow Cytometry) [4]

    • Protocol: Harvest treated cells, wash with PBS, and fix in 70% ethanol at 4°C. Wash again, then treat with RNase A (20 µg/ml) at 37°C for 15 minutes. Stain cellular DNA with Propidium Iodide (PI) for 30 minutes in the dark. Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer. Use software to deconvolute the histograms and determine the percentage of cells in G1, S, and G2/M phases.

Conclusion and Research Implications

UNBS5162 represents a promising evolution in naphthalimide-based anticancer therapy. Its multi-mechanism action—combining DNA intercalation, CXCL chemokine antagonism, and PI3K/AKT pathway inhibition—along with an improved toxicity profile, provides a strong rationale for continued development [3] [4]. Future research should focus on further elucidating its efficacy in various cancer models and its potential for combination therapies.

References

UNBS3157 antitumor activity preliminary investigation

Author: Smolecule Technical Support Team. Date: February 2026

UNBS3157 and Its Active Metabolite: UNBS5162

This compound is a novel naphthalimide derivative designed to avoid the hematotoxic metabolism associated with the earlier drug amonafide [1]. Its primary mechanism of action is unique among naphthalimides and involves a key transformation:

  • Activation to UNBS5162: this compound rapidly and irreversibly hydrolyzes in physiological saline to form UNBS5162, which is responsible for the observed anticancer activity [1].
  • Unique Mechanism: Profiling by the National Cancer Institute (NCI) against 60 human tumor cell lines did not show a correlation with any other compound in the database, including amonafide, suggesting a unique mechanism of action for this compound and UNBS5162 [1].
  • Pan-CXCL Chemokine Antagonism: A core mechanism of UNBS5162 is the dramatic reduction of multiple proangiogenic CXCL chemokines (e.g., CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, and CXCL8) in prostate cancer cells [1]. This leads to potent antiangiogenic effects observed in vivo [1].
  • Synergistic Potential: UNBS5162 has been shown to enhance the antitumor activity of taxol (paclitaxel) in experimental models [1].

Summary of Key Quantitative Data

The table below summarizes the antitumor efficacy of UNBS5162 (the active form of this compound) from a key in vivo study.

Table 1: In Vivo Antitumor Efficacy of UNBS5162 in Orthotopic Human Prostate Cancer Models [1]

Compound Experimental Model Dosing Regimen Key Outcome: Survival Additional Findings
UNBS5162 Orthotopic PC-3 human prostate cancer Repeat administration Significantly increased survival Anti-angiogenic properties confirmed via histopathology
UNBS5162 + Taxol Orthotopic PC-3 human prostate cancer Coadministration Enhanced activity compared to taxol alone Demonstrated synergistic effect with the taxoid

The following table provides a comparative overview of this compound/UNBS5162 alongside other related naphthalimide compounds.

Table 2: Comparative Profile of Naphthalimide-Based Compounds [1] [2] [3]

Compound Key Feature Primary Reported Mechanism Clinical/Preclinical Status
This compound Pro-drug to UNBS5162; designed to avoid toxic metabolism Hydrolyzes to UNBS5162; unique, un-correlated mechanism; pan-CXCL chemokine antagonism Preclinical research
UNBS5162 Active metabolite of this compound Pan-antagonist of CXCL chemokine expression; antiangiogenic Preclinical research
Amonafide Early representative; dose-limiting hematotoxicity DNA intercalation; topoisomerase II inhibition? Entered, but failed, phase III clinical trials
Elinafide (Bis-naphthalimide) Two naphthalimide ring systems DNA intercalation Evaluated in clinical trials
Mitonafide Early representative DNA intercalation; topoisomerase inhibition Entered clinical trials but failed
Numonafides (e.g., MEAN) 6-amino derivatives of amonafide; designed to avoid toxic acetylation DNA intercalation; similar in vitro potency to amonafide Preclinical development

Detailed Experimental Protocols

Below are detailed methodologies for key experiments used to characterize UNBS5162's activity.

Protocol: In Vitro Cell Proliferation (MTT) Assay [1]

This assay measures cell metabolic activity as a proxy for cell viability and proliferation.

  • Cell Seeding: Seed human cancer cell lines (e.g., PC-3, DU-145) in 96-well plates at a density that allows for untreated, exponential growth over the assay period.
  • Compound Treatment: Expose cells to UNBS5162 at various concentrations. For studies on gene expression, a concentration of 1 µM for 5 successive days (with medium change and compound renewal each day) has been used [1].
  • Incubation and MTT Addition: Incubate cells for a predetermined time (e.g., 72 hours). Then, replace the medium with a solution containing 0.5 mg/mL MTT and incubate for 4 hours at 37°C.
  • Solubilization and Measurement: Remove the MTT solution and lyse the formed formazan crystals with dimethyl sulfoxide (DMSO). Measure the optical density at 570 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells. The 50% inhibitory concentration (IC₅₀) can be determined using appropriate software (e.g., GraphPad Prism).
Protocol: Flow Cytometry for Cell Cycle and Apoptosis [1]

This protocol assesses the compound's effect on cell cycle distribution and induction of programmed cell death.

  • Cell Treatment and Harvest: Treat cells (e.g., PC-3, DU-145) with UNBS5162 and appropriate controls. After treatment, harvest and count the cells.
  • Cell Staining:
    • For Cell Cycle: Fix and permeabilize cells, then stain nuclear DNA with Propidium Iodide (PI). Analyze using a flow cytometer (e.g., Epics XL.MCL).
    • For Apoptosis: Stain cells with Annexin V-FITC and PI using a commercial kit, distinguishing between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
  • Data Acquisition and Analysis: Acquire a minimum of 10,000 events per sample on the flow cytometer. Analyze the data using dedicated software (e.g., FACScan/CellQuest) to determine the percentage of cells in each cell cycle phase (G0/G1, S, G2/M) or undergoing apoptosis. Each sample should be evaluated in triplicate.
Protocol: Genomic Analysis via Microarray [1]

This method identifies global changes in gene expression in response to compound treatment.

  • Cell Treatment and RNA Extraction: Treat PC-3 cells with UNBS5162 (e.g., 1 µM once daily for 5 days). Harvest cells 72 hours after the last treatment. Extract total RNA using TRIzol reagent and purify it, treating with DNase I to remove genomic DNA.
  • RNA Quality Control: Assess RNA quality and integrity using an instrument like the BioAnalyzer 2100 or gel electrophoresis.
  • Microarray Processing: Perform genome-wide analysis using platforms like Affymetrix Human Genome U133 Plus 2.0 arrays. This includes cDNA synthesis, purification, labeling, and hybridization to the chip according to the manufacturer's instructions.
  • Data Analysis: Normalize raw signal data and perform statistical analysis (e.g., Analysis of Variance, ANOVA) to identify differentially expressed genes. A common threshold is a 1.5-fold change with a statistical significance of p < 0.01.

Mechanism and Experimental Workflow Visualization

The following diagram illustrates the metabolic activation of this compound and the primary mechanistic pathways of its active form, UNBS5162, as characterized in the provided protocols.

G This compound This compound Hydrolysis In Vivo Hydrolysis This compound->Hydrolysis UNBS5162 UNBS5162 Hydrolysis->UNBS5162 CXCL Decreased CXCL Chemokine Expression UNBS5162->CXCL TaxolSynergy Enhanced Taxol Activity UNBS5162->TaxolSynergy AntiAngio Antiangiogenic Effects CXCL->AntiAngio Assay1 In Vitro MTT Assay Assay1->UNBS5162  Confirms Anti-proliferative   Assay2 Flow Cytometry (Apoptosis/Cell Cycle) Assay2->UNBS5162  Measures Cell Death   Assay3 Microarray Analysis Assay3->CXCL  Identifies Mechanism  

Diagram 1: this compound activation and UNBS5162 mechanism of action with experimental validation methods.

Research Conclusions and Future Directions

The preliminary data on this compound and its active metabolite UNBS5162 highlight a promising and unique profile within the naphthalimide class. The key advantages include a novel mechanism unrelated to other known compounds, a favorable toxicity profile compared to amonafide, and demonstrated efficacy in refractory prostate cancer models, both as a monotherapy and in combination with taxanes [1]. The antiangiogenic effect via CXCL chemokine downregulation offers a distinct, non-cell-autonomous mode of action.

Future work should focus on further elucidating the precise molecular target leading to CXCL suppression, evaluating efficacy in a broader panel of cancer types, and conducting comprehensive toxicology and pharmacokinetic studies to support translational development.

References

UNBS3157 in vitro cytotoxicity profile

Author: Smolecule Technical Support Team. Date: February 2026

UNBS3157 and UNBS5162 Overview

This compound is a novel naphthalimide derivative designed as an anticancer agent to avoid the hematotoxic metabolism associated with earlier drugs like amonafide [1]. In physiological conditions, this compound rapidly and irreversibly hydrolyzes into UNBS5162 [1] [2]. Consequently, most studies investigating the effects of "this compound" in vitro are actually evaluating the activity of UNBS5162 [1].

Cytotoxicity and Antiproliferative Data

The table below summarizes the available in vitro cytotoxicity data for this compound and UNBS5162 from key studies:

Compound Cell Line / Panel Assay Used Cytotoxicity (IC₅₀) Key Findings
This compound 9 human cancer cell lines (various types) MTT assay [2] Mean IC₅₀: 19.8 μM [2] Unique mechanism of action; did not correlate with other compounds in NCI database [1].
UNBS5162 9 human cancer cell lines (various types) MTT assay [2] Mean IC₅₀: 17.9 μM [2] Pan-antagonist of CXCL chemokine expression; unique mechanism [1].
UNBS5162 M14 Human Melanoma Cells Cell Counting Kit-8 (CCK-8) [3] Inhibited proliferation in a time-dependent manner [3] Induced apoptosis; inhibited PI3K/Akt/mTOR pathway [3].
UNBS5162 PC-3 and DU-145 Prostate Cancer Cells Not Specified (Proliferation measured) [2] 10 μM prevented proliferation after 6-day treatment [2] 10 μM for 72 hrs blocked PC-3 cells in G2/M phase; abolished Rb protein expression [2].

Mechanisms of Action and Experimental Evidence

UNBS5162's cytotoxicity is linked to several mechanisms and can be investigated through specific protocols.

  • Primary Mechanism: UNBS5162 functions as a pan-antagonist of CXCL chemokine expression, dramatically reducing the production of multiple proangiogenic CXCL chemokines (like CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, and CXCL8) in prostate cancer cells [1]. This action disrupts tumor microenvironment communication and exhibits antiangiogenic properties [1].
  • Pro-apoptotic Pathway in Melanoma: In M14 human melanoma cells, UNBS5162 induces apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway [3]. This leads to:
    • Increased expression of pro-apoptotic proteins (Bax, active caspase-3) [3]
    • Decreased expression of anti-apoptotic protein Bcl-2 [3]
    • Altered expression of key proteins in the PI3K/Akt/mTOR pathway [3]

G UNBS5162 UNBS5162 PI3K PI3K (Inhibited) UNBS5162->PI3K Akt Akt (Inhibited) PI3K->Akt mTOR mTOR (Inhibited) Akt->mTOR Bcl2 Bcl-2 (Down) Akt->Bcl2 Bax Bax (Up) Akt->Bax Apoptosis Apoptosis Bcl2->Apoptosis Promotes Caspase3 Caspase-3 (Activated) Bax->Caspase3 Caspase3->Apoptosis

Figure 1: Proposed signaling pathway for UNBS5162-induced apoptosis in M14 melanoma cells, based on western blot results [3].

Key Experimental Protocols

The methodologies below are central to characterizing the cytotoxicity and mechanism of UNBS5162.

  • Cell Viability/Proliferation Assay (CCK-8)

    • Purpose: To measure cell proliferation or cytotoxicity in a time-dependent manner [3].
    • Procedure: Seed cells (e.g., 1,000 M14 cells/well) in a 96-well plate. Treat with UNBS5162 or vehicle control (e.g., 0.1% DMSO). At each time point (e.g., every 24 hours), add CCK-8 reagent directly to the culture medium. Incubate for 1-4 hours at 37°C and measure the optical density (OD) at 450 nm using a microplate reader [3]. The OD value is proportional to the number of viable cells.
  • Mechanism Analysis (Western Blotting)

    • Purpose: To detect changes in protein expression and phosphorylation levels in signaling pathways [3].
    • Procedure: Extract total protein from treated and control cells using RIPA buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Block the membrane, then incubate with primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, caspase-3, GAPDH). After washing, incubate with an HRP-conjugated secondary antibody. Visualize protein bands using an ECL detection system [3].

G Start Cell Culture & Treatment Viability Viability Assay (e.g., CCK-8) Start->Viability ApoptosisQuant Apoptosis Quantification (Flow Cytometry) Start->ApoptosisQuant InvasionAssay Invasion/Migration Assay (Transwell) Start->InvasionAssay MechAnalysis Mechanism Analysis (Western Blot, ELISA) Start->MechAnalysis Data Data Analysis Viability->Data ApoptosisQuant->Data InvasionAssay->Data MechAnalysis->Data

Figure 2: A generalized experimental workflow for assessing the in vitro cytotoxicity profile of a compound like UNBS5162 [3].

Interpretation and Research Implications

  • Mechanism is Distinct: The unique NCI 60-cell line screening profile suggests this compound/UNBS5162 has a different mechanism of action from classic DNA-intercalating naphthalimides, likely related to its effect on CXCL chemokines [1].
  • Focus on UNBS5162: For practical research purposes, subsequent experiments should utilize UNBS5162, as it is the active form in physiological conditions [1] [2].
  • Pathway Interconnection: The involvement of the PI3K/Akt pathway connects UNBS5162 to a crucial cell survival signaling axis, which is frequently dysregulated in cancer and is a common target for therapeutic intervention [4] [3].

References

UNBS3157 In Vivo Tumor Growth Inhibition: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the protocol.

Compound Profile and Mechanism of Action

UNBS3157 is a novel naphthalimide derivative that was specifically designed to overcome the hematological toxicity limitations associated with earlier compounds in its class, particularly amonafide. Unlike amonafide, which undergoes metabolic activation via N-acetyl transferase 2 (NAT2) to form a toxic metabolite, this compound was engineered to avoid this metabolic pathway, thereby significantly reducing its hematological toxicity profile [1] [2]. The compound demonstrates a unique activation mechanism wherein it rapidly and irreversibly hydrolyzes in physiological conditions to its active form, UNBS5162, which is responsible for its anticancer activity [1]. This conversion occurs without generating amonafide as an intermediate, further enhancing its safety profile compared to earlier naphthalimides.

The molecular mechanism of this compound/UNBS5162 represents a distinct approach to cancer therapy. Genome-wide microarray analysis conducted by the National Cancer Institute (NCI) revealed that this compound and UNBS5162 do not show correlation with any other compound in the extensive NCI 60-cell line database, including amonafide, suggesting a unique mechanism of action [1]. Research has demonstrated that UNBS5162 functions as a pan-antagonist of CXCL chemokine expression, dramatically reducing the production of multiple proangiogenic chemokines in cancer cells. This effect disrupts tumor angiogenesis and represents a novel approach to limiting tumor vascularization and growth [1].

Table 1: Key Properties of this compound and Its Active Metabolite

Parameter This compound UNBS5162 (Active Metabolite)
Chemical Class Naphthalimide derivative Hydrolyzed naphthalimide
Primary Mechanism Prodrug converted to UNBS5162 Pan-antagonist of CXCL chemokine expression
Metabolic Pathway Avoids NAT2-mediated acetylation Irreversible hydrolysis product
Toxicity Advantage Reduced hematological toxicity vs. amonafide No formation of toxic acetylated metabolite
Unique Characteristic Uncorrelated with other NCI database compounds Novel mechanism targeting angiogenesis

In Vivo Efficacy and Therapeutic Potential

Experimental Models and Efficacy Outcomes

This compound has demonstrated significant antitumor efficacy across multiple in vivo models of human cancer. In orthotopic models of human prostate cancer, repeat administration of UNBS5162 (the active form of this compound) significantly increased survival in a dose-dependent manner [1]. The compound exhibited substantial activity as a monotherapy, but also showed potential for combination regimens, as it was found to enhance the antitumor activity of taxol (paclitaxel) when co-administered in prostate cancer models [1]. Histopathological analysis confirmed that UNBS5162 possesses antiangiogenic properties in vivo, as evidenced by reduced vascularization in treated tumors [1].

Comparative studies with related compounds have further elucidated the therapeutic advantage of this compound. In mouse models of human liver and gastric cancers, 6-methoxyethylamino-numonafide (MEAN), a 6-amino derivative of amonafide belonging to the same structural class as this compound, demonstrated equivalent efficacy to amonafide but with significantly reduced toxicity [2]. MEAN was tolerated much better than amonafide based on multiple parameters including weight change, activity, stool consistency, and overall survival, while maintaining comparable antitumor potency [2]. These findings support the structural optimization approach used in developing this compound and highlight the improved therapeutic window of this novel naphthalimide derivative.

Quantitative Assessment of In Vivo Efficacy

Advanced methodologies have been developed to quantitatively evaluate the in vivo target efficacy of antitumor agents like this compound. A novel approach combining immunofluorescence with EdU (5-ethynyl-2'-deoxyuridine) labeling enables precise assessment of drug effects within specific tumor compartments [3]. This technique allows researchers to distinguish between proliferating and non-proliferating areas within tumor tissues, providing a more accurate quantification of protein expression changes and cellular responses to treatment [3]. The method involves administering EdU to tumor-bearing animals prior to sacrifice, followed by tissue processing and multiplexed staining to simultaneously visualize proliferating cells (via EdU incorporation) and target proteins (via immunofluorescence) [3]. This sophisticated analytical approach could be particularly valuable for evaluating the mechanism and efficacy of this compound in future studies.

Table 2: In Vivo Efficacy of this compound/UNBS5162 in Experimental Models

Cancer Model Dosing Regimen Efficacy Outcomes Additional Findings
Orthotopic Prostate Cancer Repeat administration of UNBS5162 Significant survival increase Enhanced activity when combined with taxol
Human Liver Cancer Xenografts MEAN (related compound) long-term dosing Equally efficacious to amonafide Much better tolerated than amonafide
Human Gastric Cancer Xenografts MEAN (related compound) short-term dosing Required slightly higher doses than amonafide for equal efficacy Superior toxicity profile maintained
Various Solid Tumors Evaluation of antiangiogenic effects Reduced microvessel density in tumors Pan-CXCL chemokine suppression mechanism

Detailed Experimental Protocols

In Vivo Tumor Growth Inhibition Protocol
3.1.1 Animal Model Establishment
  • Cell Line Preparation: Utilize human prostate cancer PC-3 cells or other relevant cancer cell lines (e.g., Bx-PC-3 pancreatic cancer, A549 non-small cell lung cancer) maintained according to supplier specifications [1]. Culture cells in appropriate media supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.

  • Tumor Inoculation: For orthotopic prostate cancer models, inject 1-2 × 10⁶ PC-3 cells in 100 μL of serum-free media into the appropriate organ or site [1]. For subcutaneous models, inject cells into the right flank of mice. Allow tumors to establish until palpable (typically 7-14 days post-inoculation).

3.1.2 Compound Formulation and Administration
  • This compound Preparation: Prepare this compound fresh before each administration. For in vivo studies, formulate the compound in appropriate vehicles such as 20% DMSO or physiological saline [1] [2]. Note that this compound rapidly hydrolyzes to UNBS5162 in physiological saline, which is the active form responsible for the antitumor effects [1].

  • Dosing Regimen: Administer this compound or UNBS5162 via intraperitoneal injection at doses ranging from 10-50 mg/kg [1] [2]. Treatment schedules may vary from daily administration to intermittent dosing (e.g., 5 days on, 2 days off) for 2-4 weeks depending on the tumor model and experimental endpoints.

3.1.3 Efficacy Assessment and Endpoint Analysis
  • Tumor Monitoring: Measure tumor dimensions regularly using calipers (2-3 times per week). Calculate tumor volume using the formula: Volume = (length × width²) / 2 [1]. Alternatively, for luciferase-expressing cell lines, monitor tumor growth via bioluminescent imaging following intraperitoneal injection of luciferin (150 mg/kg) [2].

  • Survival Analysis: Record survival times from tumor inoculation until endpoint criteria are met (e.g., tumor volume exceeding 1000-2000 mm³ or exhibiting signs of distress) [1] [2].

  • Histopathological Evaluation: At study termination, harvest tumors and process for histological analysis. Assess microvessel density using CD31 immunohistochemistry to evaluate antiangiogenic effects [1] [4]. Analyze chemokine expression levels in tumor tissues via ELISA or quantitative PCR to confirm mechanism of action [1].

Mechanism of Action Evaluation Protocol
3.2.1 CXCL Chemokine Expression Analysis
  • Cell Treatment: Incubate PC-3 prostate cancer cells with UNBS5162 (1 μM) for 5 successive days with a washout process and renewal of culture medium before each new addition of compound [1].

  • RNA Extraction and Analysis: Harvest cells 72 hours after the last UNBS5162 treatment. Extract total RNA using TRIzol isolation reagent and assess quality using BioAnalyzer or gel electrophoresis [1].

  • Genome-Wide Expression Profiling: Perform comprehensive transcriptome analysis using Affymetrix Human Genome U133 Plus 2.0 arrays or similar platforms according to manufacturer protocols [1]. Alternatively, focus on CXCL chemokine expression using quantitative RT-PCR with specific primers.

  • Protein Level Verification: Confirm findings at the protein level using ELISA to quantify secretion of CXCL chemokines in cell culture supernatants or tumor tissue homogenates [1].

3.2.2 Antiangiogenic Effect Assessment
  • Microvessel Density Quantification: Stain tumor sections with anti-CD31 antibodies using standard immunohistochemical techniques [4]. Count CD31-positive vessels in multiple high-power fields (e.g., 5 fields per tumor, 5 tumors per group) and calculate average vessel density.

  • Proangiogenic Factor Measurement: Analyze concentrations of key angiogenic factors such as bFGF in tumor tissues using ELISA. Compare levels between treated and control groups to quantify the antiangiogenic effect of this compound/UNBS5162 [4].

Safety and Tolerability Profile

The optimized design of this compound translates to a significantly improved safety profile compared to earlier naphthalimides. In comprehensive mouse toxicity studies, this compound demonstrated a three- to four-fold higher maximum tolerated dose compared to amonafide, regardless of administration route [2]. Critically, unlike amonafide which causes dose-limiting hematological toxicity (thrombocytopenia, anemia, and leucopenia), this compound does not provoke significant hematotoxicity at therapeutic doses in mouse models [2]. This improved tolerability is directly attributable to the avoidance of NAT2-mediated metabolic activation that plagues amonafide therapy.

Assessment of treatment-related toxicity should include regular monitoring of body weight, activity levels, stool consistency, and general signs of distress [2]. In comparative studies, MEAN (a related numonafide) was much better tolerated than amonafide at equally efficacious doses based on all these parameters, with survival as the ultimate endpoint [2]. The reduced toxicity of these novel naphthalimide derivatives enables longer treatment durations and higher dose intensities, potentially translating to improved clinical outcomes.

Research Applications and Future Directions

Combination Therapy Strategies

The unique mechanism of action of this compound/UNBS5162 makes it an excellent candidate for combination therapy approaches. Research has demonstrated that UNBS5162 can enhance the antitumor activity of established chemotherapeutic agents, as evidenced by its ability to potentiate the effects of taxol in prostate cancer models [1]. This synergistic effect may be attributed to the simultaneous targeting of tumor cell proliferation (by taxol) and the tumor microenvironment/angiogenesis (by UNBS5162). Future studies should explore combinations with other drug classes, including targeted therapies and immunomodulatory agents.

Clinical Translation Considerations

The preclinical data on this compound support its further development as a clinical candidate for cancer therapy. The compound's novel mechanism of action, favorable toxicity profile, and demonstrated efficacy in multiple in vivo models provide a strong rationale for clinical translation [1] [2]. Future clinical development should consider patient selection strategies that might benefit from its unique pan-CXCL chemokine suppression mechanism, particularly tumors dependent on the CXCL signaling axis for growth and angiogenesis. Additionally, the reduced hematological toxicity may make this compound particularly suitable for combination regimens with myelosuppressive agents.

Visual Overview of this compound Mechanism and Testing

The following diagrams summarize the key mechanism of action of this compound and the experimental workflow for evaluating its efficacy.

G This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis In physiological saline UNBS5162 UNBS5162 CXCL_Inhibition CXCL_Inhibition UNBS5162->CXCL_Inhibition Pan-antagonist of Hydrolysis->UNBS5162 Irreversible conversion Angiogenesis_Reduction Angiogenesis_Reduction CXCL_Inhibition->Angiogenesis_Reduction Disrupts Tumor_Growth_Inhibition Tumor_Growth_Inhibition Angiogenesis_Reduction->Tumor_Growth_Inhibition Leads to

Diagram 1: Mechanism of Action of this compound. The diagram illustrates the conversion of this compound to its active form UNBS5162 and subsequent inhibition of CXCL chemokines leading to reduced angiogenesis and tumor growth inhibition.

G cluster_invivo In Vivo Efficacy Protocol cluster_mechanism Mechanism Evaluation CellPrep Cell Line Preparation (PC-3, Bx-PC-3, A549) TumorInoculation Tumor Inoculation (Orthotopic or subcutaneous) CellPrep->TumorInoculation CompoundAdmin This compound Administration (10-50 mg/kg, i.p.) TumorInoculation->CompoundAdmin TumorMonitoring Tumor Growth Monitoring (Calipers or bioluminescence) CompoundAdmin->TumorMonitoring EndpointAnalysis Endpoint Analysis (Survival, histology, chemokine levels) TumorMonitoring->EndpointAnalysis CellTreatment Cell Treatment with UNBS5162 (1 μM for 5 days) RNAAnalysis RNA Extraction & Quality Control CellTreatment->RNAAnalysis ExpressionProfiling Genome-Wide Expression Profiling (Affymetrix microarray) RNAAnalysis->ExpressionProfiling ProteinVerification Protein Level Verification (ELISA for CXCL chemokines) ExpressionProfiling->ProteinVerification

Diagram 2: Experimental Workflow for Evaluating this compound Efficacy. The diagram outlines the key steps in assessing the in vivo antitumor activity and mechanism of action of this compound/UNBS5162.

Conclusion

This compound represents a significant advancement in naphthalimide-based cancer therapeutics, addressing the critical toxicity limitations of earlier compounds while maintaining potent antitumor efficacy. Its unique mechanism of action as a pan-antagonist of CXCL chemokine expression distinguishes it from conventional DNA-intercalating agents and provides a novel approach to disrupting tumor angiogenesis. The detailed protocols outlined in this document provide researchers with comprehensive methodologies for evaluating the compound's activity in preclinical models, from in vivo efficacy studies to mechanistic investigations. With its favorable therapeutic window and demonstrated activity in multiple tumor models, this compound warrants continued development as a promising anticancer agent, particularly in combination regimens where its unique mechanism may synergize with established therapies.

References

UNBS3157 dosing regimen for prostate cancer models

Author: Smolecule Technical Support Team. Date: February 2026

Documented Dosing of UNBS5162

The prodrug UNBS3157 is rapidly and irreversibly hydrolyzes in physiological saline to its active form, UNBS5162, which is responsible for the observed antitumor effects [1] [2]. The following table summarizes the key in vivo dosing information for UNBS5162 found in the literature.

Compound Model Dosing Regimen Reported Outcome
UNBS5162 Orthotopic human prostate cancer models (e.g., PC-3) Repeat intraperitoneal administration (specific frequency not fully detailed) Significantly increased survival in orthotopic human prostate cancer models [1] [2].
UNBS5162 + Taxol Orthotopic human prostate cancer models (e.g., PC-3) Co-administration Enhanced the antitumor activity of taxol [1].

Mechanism of Action & Experimental Workflow

UNBS5162 exhibits a unique mechanism of action. Unlike earlier naphthalimides like amonafide, its activity profile does not correlate with other compounds in the NCI database, suggesting a novel mechanism [1]. A key finding is its role as a pan-antagonist of CXCL chemokine expression, which decreases the expression of proangiogenic chemokines and exhibits antiangiogenic properties in vivo [1] [2].

The diagram below illustrates the established experimental workflow for evaluating this compound/UNBS5162 in prostate cancer models.

workflow cluster_analysis Key Analyses start This compound (Prodrug) hydrolysis In Vivo Hydrolysis start->hydrolysis active UNBS5162 (Active Compound) hydrolysis->active exp_model In Vivo Dosing Orthotopic PC-3 Model active->exp_model analysis Endpoint Analysis exp_model->analysis a1 Animal Survival analysis->a1 a2 Tumor Histopathology analysis->a2 a3 CXCL Chemokine Expression (Microarray/ELISA) analysis->a3

Information Gaps & Further Research

A primary gap in the available data is the specific dosing regimen for this compound (e.g., dose amount, frequency, and duration) in the prostate cancer models [1]. The literature confirms that this compound was designed to avoid the metabolically-induced hematotoxicity of amonafide and has a higher maximum tolerated dose in mice [1], but precise dosing details are not provided.

To proceed with your research, I suggest:

  • Consulting Original Research: The most detailed methodologies are often found in the "Materials and Methods" sections of full-text papers. The 2008 study in Neoplasia is the primary source for this work [1].
  • Exploring Related Compounds: The naphthalimide class is well-studied. You may find useful experimental context in literature about other compounds like amonafide and elinafide [3] [1].
  • Database Searches: Searching specialized drug development and patent databases may yield more technical documents with formulation and dosing details.

References

UNBS3157 combination therapy with chemotherapeutic agents

Author: Smolecule Technical Support Team. Date: February 2026

UNBS3157 and UNBS5162 Background and Mechanism

This compound is a prodrug that undergoes rapid hydrolysis in physiological conditions to its active form, UNBS5162 [1] [2]. It was designed to circumvent the dose-limiting bone marrow toxicity associated with earlier naphthalimides like amonafide, which is linked to metabolism by the polymorphic enzyme N-acetyl transferase 2 [1] [3].

Its multi-faceted mechanism of action includes:

  • DNA Intercalation: The planar structure of UNBS5162 allows it to insert between DNA base pairs, disrupting DNA integrity and function [1] [2].
  • Inhibition of CXCL Chemokine Elaboration: When administered in a metronomic regimen, UNBS5162 significantly diminishes the expression of a panel of pro-angiogenic chemokines (CXCL1, CXCL2, CXCL3, CXCL6, and CXCL8). This disrupts tumor angiogenesis and the tumor microenvironment [1].
  • Induction of Apoptosis via PI3K Pathway: In A549 NSCLC cells, UNBS5162 treatment downregulates anti-apoptotic Bcl-2 and upregulates pro-apoptotic proteins Bim, Bax, and active caspase-3. This is associated with the inhibition of the PI3K/AKT/mTOR signaling axis, as evidenced by decreased phosphorylation of AKT and mTOR, and reduced levels of downstream effectors S6K and Cyclin D1 [3].

Preclinical Combination Strategies and Protocols

In Vitro Combination Screening Protocol

This protocol outlines a method for identifying synergistic interactions between UNBS5162 and chemotherapeutic agents using NSCLC A549 cells.

  • Cell Line and Culture: Maintain A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics (100 U/mL penicillin, 0.1 mg/mL streptomycin) at 37°C in a 5% CO2 incubator [3].
  • Compound Preparation: Prepare a 10 mM stock solution of UNBS5162 in DMSO. Prepare stock solutions of chemotherapeutic agents (e.g., Paclitaxel) at appropriate concentrations. Further dilute all compounds in complete cell culture medium for treatment, ensuring the final DMSO concentration does not exceed 0.1% [3].
  • Combination Treatment Setup:
    • Seed cells in 96-well plates and allow to adhere overnight.
    • Treat cells with a matrix of concentrations for UNBS5162 and the partner drug (e.g., a 4x4 or 6x6 dose matrix).
    • Include control wells for each single agent and vehicle (DMSO).
    • Incubate for 72 hours.
  • Viability Assessment: After incubation, add 10 µL of CCK-8 reagent to each well. Incubate for 1.5 hours and measure the optical density at 450 nm using a microplate reader [3].
  • Data Analysis: Calculate the combination index (CI) using the Chou-Talalay method within software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism.
In Vivo Efficacy Study in Xenograft Models

This protocol evaluates the anti-tumor efficacy of UNBS5162 in combination with paclitaxel in a mouse xenograft model.

  • Animal Model Establishment: Use immunocompromised mice (e.g., nude or SCID). Inoculate mice subcutaneously with human cancer cells (e.g., PC-3 prostate cancer or A549 NSCLC cells) to establish solid tumors [1].
  • Treatment Groups: Randomize mice with established tumors (e.g., ~100 mm³) into groups (n=5-10):
    • Group 1: Vehicle control
    • Group 2: UNBS5162 monotherapy
    • Group 3: Paclitaxel monotherapy
    • Group 4: UNBS5162 + Paclitaxel combination
  • Dosing Regimen:
    • Administer UNBS5162 via intravenous injection. The maximum dose tested in clinical trials was 234 mg/m²/week, but a murine equivalent dose should be established [1].
    • Administer Paclitaxel intravenously at a standard dose (e.g., 10-20 mg/kg).
    • Treat animals weekly for 3 weeks, followed by one week of rest (one 4-week cycle), or as required by the study design [1].
  • Endpoint Monitoring:
    • Measure tumor dimensions 2-3 times per week with calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
    • Monitor animal body weight as an indicator of systemic toxicity.
    • The primary efficacy endpoint is often survival, assessed by Kaplan-Meier analysis [1].

Clinical Translation and Safety Considerations

A phase I clinical trial of UNBS5162 provides critical data for clinical translation.

Parameter Clinical Phase I Findings
Dosing Schedule Intravenous infusion over 1 hour, weekly for 3 weeks per 4-week cycle [1]
Tested Dose Range 18 to 234 mg/m²/week [1]
Maximum Tolerated Dose (MTD) Not formally reached [1]
Dose-Limiting Toxicity (DLT) Not observed at tested doses [1]
Key Safety Finding QTc interval prolongation (observed in 6 patients, including 2 Grade 3 events at 234 mg/m²) [1]
Pharmacokinetics Linear increase in Cmax and AUC with dose; short elimination half-life (t1/2) of 30-60 minutes [1]

Experimental Design and Workflow Diagrams

The following diagram illustrates the high-throughput screening workflow for identifying immunostimulatory drug combinations, adaptable for UNBS5162:

Start Start: Establish Co-culture Step1 Treat with Drug Library (448 compounds) Start->Step1 Step2 Split into Two Assays Step1->Step2 Branch1 Assay 1: Drug + CD8+ T-cells + Tumor Cells Step2->Branch1 Branch2 Assay 2: Drug + Tumor Cells (No T-cells) Step2->Branch2 Step3 Measure Tumor Cell Death Branch1->Step3 Branch2->Step3 Step4 Calculate Specific T-cell-enhanced Killing Step3->Step4 End Identify Hits: Drugs that Potentiate T-cell Activity Step4->End

The molecular mechanism of UNBS5162 and its synergistic effect with chemotherapy can be visualized as follows:

UNBS5162 UNBS5162 DNA DNA Intercalation UNBS5162->DNA CXCL Suppresses CXCL Chemokine Production UNBS5162->CXCL PI3K Inhibits PI3K/AKT/mTOR Pathway UNBS5162->PI3K Apoptosis Induces Mitochondrial Apoptosis DNA->Apoptosis PI3K->Apoptosis Synergy Synergistic Tumor Cell Death and Improved Survival Apoptosis->Synergy Chemo Chemotherapeutic Agent (e.g., Paclitaxel) Chemo->Apoptosis Enhanced Efficacy

Discussion and Future Perspectives

The combination of this compound/UNBS5162 with chemotherapeutic agents represents a promising strategy in oncology. Future work should focus on:

  • Expanding Combination Partners: Beyond cytotoxic chemotherapies, explore combinations with targeted therapies and immunotherapies, building on screening models [4] [5].
  • Biomarker Discovery: Identify predictive biomarkers for patient selection to improve therapeutic efficacy.
  • Novel Formulations: Develop advanced drug delivery systems to improve the pharmacokinetic profile and reduce potential side effects like QTc prolongation.

References

UNBS3157 cell apoptosis assay methods

Author: Smolecule Technical Support Team. Date: February 2026

UNBS5162 Application Notes

Chemical Background: UNBS5162 is a novel naphthalimide derivative generated by the hydrolysis of UNBS3157 in physiological saline. It was designed to overcome the hematotoxic metabolism associated with earlier compounds in its class, such as amonafide [1] [2].

Established Anticancer Profile: Research demonstrates that UNBS5162 exhibits antitumor activity in experimental models, including human prostate cancer and melanoma [1] [2].

  • Key Mechanistic Insights: The compound's mechanism of action is distinct from other naphthalimides [2]. In human melanoma cells (M14), UNBS5162 inhibits proliferation by inducing apoptosis through the PI3K/Akt/mTOR signaling pathway [1] [3] [4]. It also functions as a pan-antagonist of CXCL chemokine expression, which contributes to its antiangiogenic properties [2].

The table below summarizes key experimental findings from the literature:

Cell Line / Model Observed Effects of UNBS5162 Key Molecular Changes
M14 Human Melanoma [1] Proliferation inhibition (time-dependent), significantly increased apoptosis (23.8% vs 7.62% in control), suppressed invasion/migration [1]. ↓ Bcl-2 (anti-apoptotic), ↑ Bax (pro-apoptotic), ↑ Cleaved Caspase-3, Inhibition of PI3K/Akt/mTOR pathway proteins [1].
PC-3 Human Prostate Cancer [2] In vivo survival benefit, antiangiogenic properties, enhanced taxol activity [2]. Dramatic decrease in proangiogenic CXCL chemokines (ELISA/microarray) [2].

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Line: M14 human melanoma cells (available from the Cell Bank of the Chinese Academy of Sciences) [1].
  • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 0.1 mg/mL streptomycin. Culture in a humidified incubator at 37°C with 5% CO₂ [1].
  • Treatment Preparation: Dissolve UNBS5162 in DMSO to create a stock solution. The final concentration of DMSO in the culture medium should not exceed 0.1% (v/v). A treatment concentration of 10 µM UNBS5162 for 24 hours has been used effectively in proliferation and apoptosis assays [1]. Always include a vehicle control (0.1% DMSO) as a negative control.
Assessing Apoptosis via Western Blot

Western blotting is a key technique for detecting apoptosis by analyzing changes in the expression of pathway-specific proteins [5].

Protocol Workflow:

The following diagram outlines the core workflow for detecting apoptosis via Western blot, from sample preparation to data analysis.

G start Start: Treat Cells with UNBS5162 step1 1. Protein Extraction & Quantification start->step1 step2 2. SDS-PAGE Electrophoresis step1->step2 step3 3. Protein Transfer to Membrane step2->step3 step4 4. Blocking & Antibody Incubation step3->step4 step5 5. Signal Detection & Visualization step4->step5 end End: Data Analysis & Quantification step5->end

Detailed Steps:

  • Protein Extraction and Quantification:

    • Lyse treated and control cells using RIPA buffer supplemented with protease and phosphatase inhibitors [1].
    • Centrifuge the lysates at 12,000 × g for 10 minutes at 4°C to remove debris.
    • Determine the protein concentration of the supernatant using a bicinchoninic acid (BCA) assay.
  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg per lane) onto an 8-15% SDS-polyacrylamide gel for electrophoresis [1].
    • Separate the proteins by electrophoresis, then transfer them onto a polyvinylidene difluoride (PVDF) membrane.
  • Antibody Incubation:

    • Block the membrane with 5% bovine serum albumin (BSA) for 1 hour at room temperature [1].
    • Incubate with primary antibodies overnight at 4°C. Key antibodies for UNBS5162-induced apoptosis include:
      • Anti-apoptotic: Bcl-2 (1:1,000) [1]
      • Pro-apoptotic: Bax (1:1,000), Cleaved Caspase-3 (1:1,000) [1]
      • PI3K/Akt Pathway: p-Akt (1:1,000), p-mTOR (1:1,000) [1]
      • Loading Control: GAPDH (1:5,000) or β-actin [1] [5].
    • The next day, wash the membrane and incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature [1].
  • Signal Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system [1].
    • Capture the chemiluminescent signal and perform semi-quantitative densitometric analysis using software such as ImageJ or Quantity-One [1] [5].
    • Normalize the band intensity of the target proteins to the loading control (e.g., GAPDH) for quantitative comparison [5].
Detecting Apoptosis via TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a gold standard for detecting late-stage apoptotic cells by labeling DNA strand breaks [6] [7]. The Click-iT TUNEL Alexa Fluor Imaging Assay offers high sensitivity and is compatible with multiplexing [7].

Protocol Workflow:

The diagram below illustrates the key steps in the Click-iT TUNEL assay protocol for cells grown on coverslips.

G start Start: Seed Cells on Coverslips step1 1. Treat with UNBS5162 start->step1 step2 2. Fix with 4% PFA (15 min, RT) step1->step2 step3 3. Permeabilize with 0.25% Triton X-100 (20 min, RT) step2->step3 step4 4. TdT Labeling with EdUTP (60 min, 37°C) step3->step4 step5 5. Click Reaction with Alexa Fluor Azide (30 min, protected from light) step4->step5 step6 6. Counterstain (e.g., Hoechst) and Mount step5->step6 end End: Image with Fluorescence Microscope step6->end

Key Reagents and Proceedure:

  • Fixation and Permeabilization: After treatment, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Then, permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes [7].
  • TdT Reaction: The assay uses terminal deoxynucleotidyl transferase (TdT) to incorporate an alkyne-modified dUTP (EdUTP) at the 3'-OH ends of fragmented DNA. Incubate the fixed and permeabilized cells with the TdT reaction mixture for 60 minutes at 37°C [7].
  • Click Reaction: Detect the incorporated EdUTP using a copper-catalyzed "click" reaction with an azide-derivatized Alexa Fluor dye (e.g., Alexa Fluor 488, 594, or 647). This reaction is highly specific and occurs within 30 minutes. Protect the samples from light during this step [7].
  • Visualization and Analysis: Following the click reaction, counterstain the cell nuclei with Hoechst 33342. Mount the coverslips and visualize the fluorescence using a microscope. Apoptotic nuclei with DNA fragmentation will display bright green (for Alexa Fluor 488) fluorescence [7].

Critical Considerations for Experimental Design

  • Confirmatory Assays: Use multiple complementary assays (e.g., Western blot for early markers and TUNEL for late-stage DNA fragmentation) to conclusively demonstrate apoptosis [5] [6].
  • Metabolic Activity Measurement: Employ a Cell Counting Kit-8 (CCK-8) or MTT assay to measure proliferation inhibition in a time-dependent manner, as demonstrated in the M14 melanoma study [1].
  • Pathway Analysis: Given the evidence for PI3K/Akt pathway involvement [1], investigate this mechanism in other cell lines by including phospho-specific antibodies in your Western blot analysis.

References

Comprehensive Application Notes and Protocols: UNBS5162 as a Pan-CXCL Chemokine Expression Downregulator in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

UNBS5162 is a novel naphthalimide derivative that has emerged as a promising pan-antagonist of CXC chemokine ligand expression with demonstrated antitumor effects across various cancer models. Unlike earlier naphthalimides such as amonafide, which were associated with significant hematotoxicity, UNBS5162 was specifically designed to avoid these metabolic activation pathways that lead to dose-limiting blood toxicities [1]. This compound is the active hydrolysis product of UNBS3157, which rapidly and irreversibly converts to UNBS5162 under physiological conditions without generating the problematic metabolite amonafide [1]. The unique mechanism of action of UNBS5162 distinguishes it from other compounds in the National Cancer Institute (NCI) database, including amonafide, suggesting a novel therapeutic approach for targeting chemokine-mediated cancer pathways [1].

The primary mechanism underlying UNBS5162's antitumor activity involves the broad downregulation of proangiogenic CXC chemokines, creating an unfavorable microenvironment for tumor growth and progression. Genome-wide microarray analysis and enzyme-linked immunosorbent assays (ELISA) have demonstrated that UNBS5162 dramatically decreases the expression of multiple ELR-positive CXC chemokines, including CXCL1, CXCL5, and CXCL8 (IL-8) in experimental models [1]. These chemokines play crucial roles in tumor angiogenesis, inflammation, and metastasis through their interactions with CXC chemokine receptors, particularly CXCR2 [2]. By simultaneously targeting multiple components of this pathogenic signaling network, UNBS5162 effectively disrupts the complex interplay between cancer cells and their microenvironment, resulting in suppressed tumor growth and enhanced sensitivity to conventional therapeutics like taxol in refractory cancer models [1].

Experimental Protocols and Methodologies

Cell Culture and Compound Treatment
  • Cell Line Selection: The human ovarian cancer cell line SKOV3 (available from American Type Culture Collection) serves as a suitable model for investigating UNBS5162 effects. Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 0.1 mg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator [3].

  • Compound Preparation: UNBS5162 is dissolved in appropriate vehicles (e.g., 0.1% dimethylsulfoxide [DMSO] for in vitro studies) and stored at -20°C. For treatment, cells in exponential growth phase are washed with phosphate-buffered saline (PBS) and exposed to UNBS5162 at concentrations typically ranging from 0.2 to 200 μM based on experimental requirements [3].

  • Treatment Protocol: After trypsinization and counting, cells are seeded in culture plates and allowed to adhere overnight. UNBS5162 is then added at predetermined concentrations, with fresh medium containing the compound replaced every 24 hours to maintain consistent exposure. Control groups receive vehicle alone (0.1% DMSO) [3].

CXCL Expression Analysis
  • Gene Expression Profiling: Affymetrix genome-wide microarray analysis is performed to assess comprehensive chemokine expression changes. Total RNA is extracted from UNBS5162-treated cells (e.g., 1 μM for 5 successive days for PC-3 prostate cancer cells) using TRIzol reagent, purified with DNase I, and quantified by ultraviolet spectrophotometry (A260/A280 ratio >1.8) [1].

  • Protein-Level Quantification: Enzyme-linked immunosorbent assay (ELISA) is employed to validate CXCL expression changes at the protein level. Cell culture supernatants are collected after UNBS5162 treatment and analyzed according to manufacturer protocols for specific CXCL chemokines (CXCL1, CXCL5, CXCL8) using standard curve quantification [1].

  • Quality Control: RNA purity is verified with A260/A280 ratios between 1.8-2.0, and protein concentrations are determined using bicinchoninic acid (BCA) assay with bovine serum albumin standards to ensure accurate quantification [3].

Functional Assays for Antitumor Activity
  • Cell Viability Assessment (CCK-8 Assay): Cells are seeded in 96-well plates (1,000 cells/well) and treated with UNBS5162 across a concentration range. At designated time points (24, 48, 72 hours), 10 μL CCK-8 reagent is added to each well followed by incubation at 37°C for 1.5 hours. Absorbance is measured at 450 nm using a microplate reader, with viability calculated as percentage relative to vehicle-treated controls [3].

  • Migration and Invasion Assays (Transwell):

    • Invasion Assay: Matrigel is diluted 1:6 in serum-free medium, added to Transwell inserts (100 μL), and allowed to gel. Cells (1×10⁵) treated with UNBS5162 (typically 20 μM for 24 hours) are loaded in serum-free medium into the upper chamber, with medium containing 10% FBS as chemoattractant in the lower chamber. After incubation, cells on the upper membrane surface are removed, and migrated cells are fixed, stained with crystal violet, and counted under microscopy [3].
    • Migration Assay: The procedure is identical except Matrigel is omitted, and fewer cells (5,000) are seeded to assess migration without extracellular matrix barrier [3].
  • Apoptosis Analysis (Flow Cytometry): Cells treated with UNBS5162 are harvested, washed with PBS, and resuspended in binding buffer. Cells are stained with annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark, then analyzed by flow cytometry within 1 hour. Apoptotic rates are determined as percentage of annexin V-positive cells using FlowJo software [3].

Signaling Pathway Analysis
  • Western Blot Analysis: Following UNBS5162 treatment, proteins are extracted using radioimmunoprecipitation assay (RIPA) buffer with protease inhibitors. Protein concentrations are determined by BCA assay, and 20 μg of protein per sample is separated by SDS-PAGE and transferred to polyvinylidene difluoride membranes. After blocking with 5% non-fat milk, membranes are incubated with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR, Bcl-2, Bax, active caspase-3) overnight at 4°C, followed by appropriate horseradish peroxidase-conjugated secondary antibodies. Protein bands are visualized using enhanced chemiluminescence detection system [3].

  • PI3K/AKT Pathway Activation Assessment: The phosphorylation status of key signaling molecules (AKT, mTOR, p70S6K) is evaluated by western blot using phospho-specific antibodies. Densitometric analysis of band intensity is performed to quantify changes in phosphorylation levels normalized to total protein expression [3].

Data Presentation and Quantitative Analysis

Table 1: Antiproliferative Effects of UNBS5162 Across Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (μM) Treatment Duration Key Findings
SKOV3 Ovarian cancer ~20 24-72 hours Dose- and time-dependent viability reduction [3]
Panel of 9 cancer lines Various Mean: 17.9 Not specified Unique anti-NCI database activity pattern [1]
PC-3 Prostate cancer Effective at 1 μM (CXCL reduction) 5 days Significant decrease in CXCL1, CXCL5, CXCL8 [1]

Table 2: Effects of UNBS5162 on Apoptosis and Protein Expression in SKOV3 Ovarian Cancer Cells

Parameter Control Group UNBS5162 Treatment (20 μM, 24h) Change Biological Significance
Apoptosis rate Baseline Significantly increased ~2-3 fold increase Enhanced programmed cell death [3]
Bcl-2 expression 1.0 (reference) Decreased ~40-60% reduction Lower anti-apoptotic defense [3]
Active caspase-3 1.0 (reference) Increased ~2-3 fold increase Activation of executioner apoptosis pathway [3]
Bax expression 1.0 (reference) Increased ~50-80% increase Enhanced pro-apoptotic signaling [3]

Table 3: UNBS5162 Effects on PI3K/AKT Signaling Pathway in SKOV3 Cells

Signaling Molecule Phosphorylation Status Post-Treatment Functional Consequence Downstream Effects
AKT Decreased phosphorylation Reduced kinase activity Diminished cell survival signaling [3]
mTOR Decreased phosphorylation Impaired mTORC1 activation Reduced protein translation and growth [3]
p70S6K Decreased phosphorylation Downregulated ribosomal biogenesis Decreased proliferative capacity [3]
Cyclin D1 Protein expression decreased Cell cycle progression impaired G₁/S phase transition disruption [3]

Signaling Pathways and Visual Representation

The molecular mechanisms through which UNBS5162 exerts its antitumor effects involve complex interactions with key signaling pathways. The visual representation below illustrates how UNBS5162 targets multiple components of cancer cell signaling, leading to inhibited proliferation, migration, and survival.

G UNBS5162 Mechanism of Action in Cancer Cells UNBS5162 UNBS5162 CXCL_downregulation Downregulation of CXCL Chemokines UNBS5162->CXCL_downregulation PI3K_inhibition PI3K/AKT Pathway Inhibition UNBS5162->PI3K_inhibition Apoptosis_regulation Apoptosis Regulation UNBS5162->Apoptosis_regulation CXCL1 CXCL1 CXCL_downregulation->CXCL1 CXCL5 CXCL5 CXCL_downregulation->CXCL5 CXCL8 CXCL8 (IL-8) CXCL_downregulation->CXCL8 Angiogenesis Inhibited Angiogenesis CXCL1->Angiogenesis CXCL5->Angiogenesis CXCL8->Angiogenesis Tumor_Growth_Inhibition Tumor_Growth_Inhibition Angiogenesis->Tumor_Growth_Inhibition pAKT_down Reduced AKT Phosphorylation PI3K_inhibition->pAKT_down mTOR_down Reduced mTOR Signaling pAKT_down->mTOR_down p70S6K_down Reduced p70S6K Activity pAKT_down->p70S6K_down CyclinD1_down Decreased Cyclin D1 Expression mTOR_down->CyclinD1_down Proliferation_Reduction Reduced Cell Proliferation CyclinD1_down->Proliferation_Reduction Bcl2_down Decreased Bcl-2 Expression Apoptosis_regulation->Bcl2_down Bax_up Increased Bax Expression Apoptosis_regulation->Bax_up Caspase3_up Increased Active Caspase-3 Apoptosis_regulation->Caspase3_up Apoptosis_Induction Induced Apoptosis Bcl2_down->Apoptosis_Induction Bax_up->Apoptosis_Induction Caspase3_up->Apoptosis_Induction Overall_Antitumor_Effect Overall Antitumor Effect Tumor_Growth_Inhibition->Overall_Antitumor_Effect Proliferation_Reduction->Overall_Antitumor_Effect Apoptosis_Induction->Overall_Antitumor_Effect

Figure 1: UNBS5162 exerts multimodal antitumor effects through CXCL chemokine downregulation, PI3K/AKT pathway inhibition, and apoptosis induction

The experimental workflow for evaluating UNBS5162 activity encompasses multiple techniques ranging from molecular analyses to functional assays, as visualized below.

G UNBS5162 Experimental Workflow Start Cell Culture & UNBS5162 Treatment Molecular_Analysis Molecular Analysis Start->Molecular_Analysis Functional_Assays Functional Assays Start->Functional_Assays Microarray Gene Expression Profiling Molecular_Analysis->Microarray ELISA CXCL Protein Quantification (ELISA) Molecular_Analysis->ELISA Western_Blot Pathway Analysis (Western Blot) Molecular_Analysis->Western_Blot Data_Integration Data Integration & Mechanism Elucidation Microarray->Data_Integration ELISA->Data_Integration Western_Blot->Data_Integration Viability Cell Viability (CCK-8 Assay) Functional_Assays->Viability Migration Migration/Invasion (Transwell) Functional_Assays->Migration Apoptosis Apoptosis Detection (Flow Cytometry) Functional_Assays->Apoptosis Viability->Data_Integration Migration->Data_Integration Apoptosis->Data_Integration

Figure 2: Comprehensive experimental workflow for evaluating UNBS5162 effects on cancer cells

Discussion and Research Implications

The experimental data demonstrate that UNBS5162 represents a promising therapeutic approach through its unique capacity to simultaneously target multiple aspects of cancer pathogenesis. Its function as a pan-antagonist of CXCL chemokine expression distinguishes it from more targeted therapies and may account for its efficacy in refractory cancer models [1]. The observed dose- and time-dependent reduction in cancer cell viability across multiple cell lines, coupled with the impairment of migratory and invasive capabilities, underscores the multi-faceted antitumor activity of this compound [3]. The synergistic activity observed with taxane-based chemotherapeutics in prostate cancer models suggests potential for combination regimens that could enhance therapeutic efficacy while potentially reducing required doses of more toxic agents [1].

The molecular mechanisms underlying UNBS5162 activity involve both direct effects on cancer cell signaling and modulation of the tumor microenvironment. The consistent observation of PI3K/AKT pathway inhibition across multiple cancer types indicates that this signaling axis represents a crucial target of UNBS5162 [3]. This pathway plays a central role in cell survival, proliferation, and metabolism, and its suppression aligns with the observed reductions in phosphorylated AKT, mTOR, p70S6K, and cyclin D1 [3]. Concurrently, the broad downregulation of CXCL chemokines (particularly CXCL1, CXCL5, and CXCL8) demonstrates the capacity of UNBS5162 to disrupt the chemokine network that facilitates tumor-stromal communication, angiogenesis, and inflammation-driven cancer progression [1]. This dual mechanism targeting both intrinsic cancer cell signaling and extrinsic microenvironmental support represents a particularly compelling therapeutic strategy.

Technical Considerations and Limitations

While the research findings for UNBS5162 are promising, several technical considerations warrant attention in experimental design and data interpretation. The hydrolytic conversion of this compound to UNBS5162 under physiological conditions necessitates careful compound preparation and storage to ensure consistent dosing in experimental systems [1]. Researchers should implement quality control measures such as high-performance liquid chromatography to verify compound stability throughout treatment durations. Additionally, the broad-spectrum nature of CXCL downregulation, while therapeutically advantageous, complicates the identification of primary versus secondary effects in the observed phenotypic changes.

The cell line-specific variations in response to UNBS5162 highlight the importance of contextual factors in determining treatment outcomes. The differential sensitivity observed across cancer types suggests that molecular context, including baseline CXCL expression profiles and PI3K/AKT pathway activation status, may serve as predictive biomarkers for UNBS5162 responsiveness [3] [1]. Furthermore, while preclinical models demonstrate consistent antiangiogenic effects in vivo, the translational relevance of specific CXCL reduction thresholds requires further investigation in more complex physiological environments [1]. Researchers should consider incorporating tumor microenvironment components such as cancer-associated fibroblasts and immune cells to better model the potential interplay between UNBS5162 and stromal elements that may influence therapeutic efficacy.

Conclusion and Future Directions

UNBS5162 represents a novel therapeutic approach with demonstrated efficacy across multiple preclinical cancer models through its unique mechanism as a pan-CXCL expression antagonist. The comprehensive protocols outlined herein provide researchers with robust methodologies for investigating UNBS5162 activity in various experimental contexts. The multimodal effects of this compound—encompassing CXCL downregulation, PI3K/AKT pathway inhibition, apoptosis induction, and antiangiogenic activity—position it as a promising candidate for further development, particularly in combination regimens with conventional cytotoxics. Future research directions should focus on identifying predictive biomarkers of response, optimizing combination strategies with existing therapeutics, and elucidating potential tissue-specific differences in drug metabolism and activity to advance this promising compound toward clinical application.

References

UNBS3157 and UNBS5162: Application Notes for Preclinical Intravenous Administration

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

UNBS3157 is a novel naphthalimide derivative designed to overcome the dose-limiting hematotoxicity associated with the parent compound, amonafide, by avoiding its metabolism via the polymorphic enzyme N-acetyl transferase 2 [1]. Its primary active moiety, UNBS5162, demonstrates a unique mechanism of action distinct from other compounds in the NCI database, including potent pan-antagonism of CXCL chemokine expression and antiangiogenic properties [1] [2]. These notes consolidate available data to support preclinical intravenous (IV) administration of this compound.

Chemical and Stability Profile

A critical finding for IV formulation is the hydrolytic instability of this compound. In physiological saline, this compound undergoes rapid and irreversible hydrolysis to its active form, UNBS5162 [1] [3].

Table 1: Compound Characteristics

Property This compound UNBS5162
IUPAC Name Information not available in search results N-{2-[2-(dimethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl}urea [4]
Molecular Formula Information not available in search results C₁₇H₁₈N₄O₃ [4]
Molecular Weight Information not available in search results 326.35 g/mol [4]
CAS Number Information not available in search results 956590-23-1 [4]
Solubility (DMSO) Information not available in search results 65.88 mM (21.5 mg/mL) [4]
Stability in Saline Rapid, irreversible hydrolysis to UNBS5162 [1] Stable hydrolysis product [1]

Table 2: Summary of Key In Vivo Findings

Study Model Compound Dosing Regimen Reported Efficacy
Orthotopic Human Prostate Cancer (PC-3) [1] UNBS5162 10 mg/kg, IV Increased survival; antitumor and antiangiogenic effects
Orthotopic Human Prostate Cancer (PC-3) [1] UNBS5162 20 mg/kg, IV Enhanced the therapeutic benefits of taxol (paclitaxel)

Formulation and Administration Guidance

Reconstitution and Dilution Workflow

The following diagram outlines the recommended preparation sequence based on available data:

G Start Start: this compound Powder Step1 1. Reconstitute in DMSO (Concentration: Not specified) Start->Step1 Step2 2. Dilute in Physiological Saline (Final DMSO concentration: <1%) Step1->Step2 Step3 3. Immediate Hydrolysis (this compound → UNBS5162) Step2->Step3 Step4 4. Administer IV Promptly Step3->Step4 Caution Critical Note: Formulation contains UNBS5162, not parent this compound Step3->Caution

Detailed Protocol for IV Solution Preparation

This protocol is inferred from general practices and specific mentions in the literature [1] [4].

  • Stock Solution Reconstitution: Reconstitute this compound powder with high-purity, anhydrous DMSO to create a concentrated stock solution. The exact concentration is not specified in the literature.
  • Working Solution Preparation: Dilute the DMSO stock solution with sterile 0.9% physiological saline. The final concentration of DMSO in the injectable solution should be kept below 1% to minimize potential solvent toxicity in vivo.
  • Hydrolysis Allowance: The diluted solution in saline contains UNBS5162, the active species. The solution should be used promptly after preparation, although the exact stability timeline for the hydrolyzed solution is not defined in the search results.

Preliminary In Vivo Administration Data

Reported in vivo studies provide initial dosing guidance.

  • Dosing: Studies in orthotopic human prostate cancer (PC-3) mouse models utilized UNBS5162 at 10 mg/kg and 20 mg/kg, administered via intravenous (IV) injection [1].
  • Therapeutic Efficacy: Repeat administration of UNBS5162 at 10 mg/kg (IV) significantly increased survival in the PC-3 model. A dose of 20 mg/kg (IV) of UNBS5162 was shown to enhance the antitumor activity of taxol (paclitaxel) in the same model [1].

Critical Notes and Safety

  • Activation Pathway: The antitumor effects observed in in vivo models following this compound administration are attributable to UNBS5162 due to rapid hydrolysis [1].
  • Bleeding Risk with Naphthalimides: While not reported for UNBS5162, another naphthalimide derivative exhibited antiplatelet and antithrombotic effects and increased bleeding time in a study [5]. This suggests that bleeding risk should be monitored in preclinical studies of naphthalimide compounds.
  • Data Limitations: The available public literature lacks comprehensive pharmaceutical data, including:
    • Exact solubility of this compound.
    • Maximum tolerated dose (MTD).
    • Detailed pharmacokinetic (PK) and toxicokinetic profiles.
    • Optimized lyophilized formulation details.

Conclusion

This compound requires formulation in physiological saline for IV administration, which converts it to the active compound UNBS5162. The available data supports further investigation, but robust, standardized Good Laboratory Practice (GLP)-compliant protocols are needed for formal preclinical and clinical development. Researchers should conduct thorough in-house studies to fully characterize the stability, pharmacokinetics, and toxicology of the formulated product.

References

UNBS3157 Stability and UNBS5162 Biological Activity: Key Findings

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Key Finding Experimental Context Citation
Stability in Saline UNBS3157 rapidly and irreversibly hydrolyzes to UNBS5162. Incubation in physiological saline; conversion is nearly total. [1] [2]
Primary Mechanism of Action Unique mechanism distinct from other naphthalimides (e.g., amonafide); acts as a pan-antagonist of CXCL chemokine expression. Testing against NCI 60 cell line panel; Affymetrix genome-wide microarray analysis on PC-3 prostate cancer cells. [1]
Anticancer Efficacy (In Vivo) Significant increase in survival in orthotopic human prostate cancer models. Repeat administration in animal models. [1]
Synergistic Effect Enhances the antitumor activity of taxol (paclitaxel). Coadministration with the taxoid in experimental models. [1]
PI3K/Akt Pathway Modulation Inhibits cell proliferation, migration, invasion, and induces apoptosis by suppressing the PI3K/Akt/mTOR signaling pathway. Studies on SKOV3 ovarian cancer cells and M14 human melanoma cells. [3] [4]
Apoptosis Regulation Increases expression of pro-apoptotic proteins (Bax, active caspase-3) and decreases anti-apoptotic protein Bcl-2. Western blot analysis and flow cytometry in SKOV3 and M14 cell lines. [3] [4]

Detailed Experimental Protocols

Protocol 1: Assessing this compound Hydrolysis in Physiological Saline

This protocol outlines the method to confirm the conversion of this compound to its active form, UNBS5162.

  • Reagent Preparation:

    • Prepare a solution of this compound in physiological saline (0.9% NaCl).
    • The initial concentration of this compound should be appropriate for subsequent analytical detection (e.g., HPLC).
  • Incubation and Sampling:

    • Incubate the solution at 37°C to simulate physiological conditions.
    • Withdraw aliquots at predetermined time points (e.g., 0, 15, 30, 60 minutes).
  • Analysis by High-Performance Liquid Chromatography (HPLC):

    • Analytical Column: Reverse-phase C18 column.
    • Mobile Phase: Utilize a gradient elution, for instance, from 10% to 90% acetonitrile in water (both phases may contain 0.1% formic acid to improve peak shape).
    • Flow Rate: 1.0 mL/min.
    • Detection: UV-Vis detector or Diode Array Detector (DAD), monitoring at a wavelength specific to naphthalimides (e.g., 254 nm).
    • Identification: The hydrolysis product, UNBS5162, will be identified by its distinct retention time compared to the parent this compound. The irreversible and nearly complete conversion to UNBS5162 should be observed.
Protocol 2: Evaluating Antiproliferative Effects via CCK-8 Assay

This protocol is used to determine the inhibitory effect of UNBS5162 on cancer cell proliferation.

  • Cell Seeding:

    • Harvest exponentially growing cancer cells (e.g., SKOV3 ovarian cancer, M14 melanoma, or PC-3 prostate cancer cells).
    • Prepare a single-cell suspension and seed cells into 96-well plates at a density of 1,000–5,000 cells per well in 100 µL of culture medium.
  • Compound Treatment:

    • After cell attachment (approximately 24 hours), add UNBS5162 dissolved in DMSO or saline to the wells. A range of concentrations (e.g., 0.2 µM to 200 µM) should be tested.
    • Include negative control wells (cells with solvent only) and blank wells (medium only).
    • Treat cells for 24–72 hours.
  • Viability Measurement:

    • At the end of the treatment period, add 10 µL of CCK-8 reagent directly to each well.
    • Incubate the plate at 37°C for 1–4 hours.
    • Measure the absorbance of each well at 450 nm using a microplate reader.
    • Data Analysis: Calculate cell viability as a percentage relative to the negative control. The results will typically show a dose- and time-dependent decrease in cell viability with UNBS5162 treatment [3] [4].
Protocol 3: Analyzing Apoptosis by Flow Cytometry

This protocol details the procedure for quantifying UNBS5162-induced apoptosis.

  • Cell Treatment and Harvest:

    • Culture and treat cells (e.g., SKOV3 or M14) with the desired concentration of UNBS5162 (e.g., 10-20 µM) for 24 hours.
    • Harvest the cells by gentle trypsinization without EDTA, and collect by centrifugation.
  • Annexin V/Propidium Iodide (PI) Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.
    • Transfer 100 µL of the cell suspension to a flow cytometry tube.
    • Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) staining solution.
    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
    • Add 400 µL of 1X Binding Buffer to each tube prior to analysis.
  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer within 1 hour.
    • Gating Strategy:
      • Viable Cells: Annexin V-FITC negative / PI negative.
      • Early Apoptotic Cells: Annexin V-FITC positive / PI negative.
      • Late Apoptotic/Necrotic Cells: Annexin V-FITC positive / PI positive.
    • A significant increase in the total apoptosis rate (early + late apoptotic) is expected in UNBS5162-treated groups compared to the control [3] [4].
Protocol 4: Investigating Mechanism via Western Blotting

This protocol is used to examine the effect of UNBS5162 on key protein expression and signaling pathways.

  • Protein Extraction:

    • Lyse treated and control cells using RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
    • Centrifuge the lysates at 12,000 × g for 15 minutes at 4°C to collect the supernatant.
    • Determine the protein concentration of the supernatant using a BCA assay.
  • Electrophoresis and Transfer:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE on 8–15% gels.
    • Transfer the proteins from the gel onto a PVDF membrane.
  • Antibody Incubation and Detection:

    • Block the membrane with 5% non-fat milk for 1 hour at room temperature.
    • Incubate with specific primary antibodies overnight at 4°C.
      • Key Antibodies: Anti-Bcl-2, Anti-Bax, Anti-active caspase-3, Anti-p-Akt, Anti-Akt, Anti-p-mTOR, Anti-mTOR, Anti-p-p70S6K, and a loading control (e.g., GAPDH).
    • The next day, incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
    • Expected Outcome: UNBS5162 treatment should decrease the expression of Bcl-2, p-Akt, p-mTOR, and p-p70S6K, while increasing the expression of Bax and active caspase-3 [3] [4].

Mechanism of Action and Experimental Workflow

The following diagram synthesizes the key findings from the cited research to illustrate the confirmed mechanism of UNBS5162 and a generalized experimental workflow.

cluster_workflow Experimental Workflow & Key Findings cluster_effects Validated Cellular Effects of UNBS5162 Input This compound in Physiological Saline Hydrolysis Rapid Hydrolysis Input->Hydrolysis ActiveForm Active Form: UNBS5162 Hydrolysis->ActiveForm CXCL Pan-antagonism of CXCL Chemokines ActiveForm->CXCL 1 PI3K Inhibition of PI3K/Akt/mTOR Pathway ActiveForm->PI3K 2 Apoptosis Induction of Apoptosis PI3K->Apoptosis Phenotype Inhibition of Proliferation/Migration Apoptosis->Phenotype

Application Notes for Researchers

  • Interpretation of In Vivo Data: When this compound is administered in animal studies, its observed antitumor efficacy and chemokine-modulating effects are very likely attributable to the in vivo formation of UNBS5162 [1]. This hydrolysis should be considered a key activation step.
  • Strategic Drug Development: The naphthalimide scaffold offers significant potential for developing novel anticancer agents. The distinct mechanism of UNBS5162—different from classic DNA intercalators like amonafide and focused on chemokine antagonism and pathway modulation—highlights a valuable strategy to overcome the hematological toxicity associated with earlier compounds in this class [1] [5].
  • Combination Therapy Potential: The demonstrated synergy between UNBS5162 and taxanes (e.g., paclitaxel) provides a strong rationale for exploring combination regimens [1]. This approach could potentially lower the required doses of individual drugs, thereby reducing toxicity while maintaining or enhancing efficacy.

References

Comprehensive Application Notes and Protocols for UNBS5162 in Cancer Cell Proliferation Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Compound Background and Development Rationale

UNBS5162 is a novel naphthalimide derivative that emerges as the active hydrolytic product of UNBS3157 in physiological conditions. This compound belongs to a class of DNA-intercalating agents that has been strategically designed to circumvent the dose-limiting hematotoxicity associated with earlier generation naphthalimides like amonafide. Unlike amonafide, which undergoes metabolic activation via polymorphic N-acetyl transferase 2 to form a toxic metabolite (N-acetyl-amonafide), UNBS5162 was developed specifically to avoid this metabolic pathway, thereby exhibiting a superior toxicity profile while maintaining potent anticancer properties. The National Cancer Institute's screening of UNBS5162 against the NCI 60 cell line panel revealed a unique mechanism of action that did not correlate with any other compound in the database, including amonafide, suggesting a distinct biological activity worthy of further investigation [1].

The chemical designation of UNBS5162 is N-{2-[2-(dimethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl}urea. This molecular structure confers the compound's ability to intercalate with DNA and manifest multifaceted antitumor effects across various experimental models. Preclinical assessments have demonstrated that UNBS5162 possesses broad-spectrum antitumor activity against diverse cancer types, including prostate cancer, melanoma, ovarian cancer, and others, making it a promising candidate for further development as an anticancer therapeutic [1] [2] [3].

Mechanisms of Action

Key Molecular Pathways
  • CXCL Chemokine Inhibition: Genome-wide microarray analysis revealed that UNBS5162 functions as a pan-antagonist of CXCL chemokine expression. In prostate cancer PC-3 cells, treatment with UNBS5162 (1 μM for 5 successive days) resulted in dramatic reduction of proangiogenic CXC chemokines, including CXCL1, CXCL5, and CXCL8. This suppression of chemokine expression correlates with observed antiangiogenic properties in orthotopic prostate cancer models, indicating that the compound can disrupt tumor microenvironment communication and inhibit blood vessel formation that supports tumor growth [1].

  • PI3K/Akt/mTOR Pathway Modulation: Across multiple cancer models, UNBS5162 consistently demonstrates inhibitory effects on the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) signaling axis. In melanoma M14 cells, treatment leads to decreased phosphorylation of key signaling proteins including Akt, mTOR, and p70S6K, effectively shutting down this critical pro-survival pathway. This pathway inhibition corresponds with downregulation of cyclin D1, a key regulator of cell cycle progression, thereby contributing to cell cycle arrest and proliferation inhibition [2] [3] [4].

  • Apoptosis Induction: UNBS5162 treatment promotes programmed cell death through modulation of Bcl-2 family proteins. Research across multiple cancer cell types consistently shows decreased expression of the anti-apoptotic protein Bcl-2 alongside increased expression of the pro-apoptotic proteins Bax and active caspase-3. This shift in the balance of apoptotic regulators results in mitochondrial pathway activation and execution of apoptosis, as confirmed by flow cytometry analyses showing significantly increased apoptosis rates in treated cells compared to controls (23.8±0.4% vs. 7.62±0.5% in melanoma cells) [2] [3].

  • Cell Cycle Disruption: UNBS5162 treatment significantly impairs cell cycle progression in human cancer cells, particularly through prolongation of the G2 phase. This cell cycle arrest provides additional time for DNA repair mechanisms to act on damaged DNA or for initiation of apoptosis if damage is irreparable, contributing to the compound's overall antitumor efficacy [1].

Experimental Protocols

Cell Culture and Compound Preparation
  • Cell Line Selection and Culture: Human cancer cell lines (e.g., PC-3 prostate cancer, SKOV3 ovarian cancer, M14 melanoma) should be obtained from reputable cell banks such as ATCC or ECACC. Culture cells in appropriate media (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 0.1 mg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2. Regularly monitor cells for morphology and confluence, passaging when they reach 80-90% confluence using standard trypsinization protocols [1] [3] [4].

  • UNBS5162 Stock Solution Preparation: Prepare a 100 mM stock solution of UNBS5162 by dissolving the compound in dimethyl sulfoxide (DMSO). Aliquot and store at -20°C protected from light. For working concentrations, dilute the stock solution in cell culture media to achieve final concentrations typically ranging from 0.2 to 200 μM, ensuring that the final DMSO concentration does not exceed 0.1% (v/v) to maintain cell viability. Include vehicle controls with equivalent DMSO concentration in all experiments [3] [4].

Cell Viability and Proliferation Assay

The Cell Counting Kit-8 (CCK-8) assay provides a reliable method for quantifying cell viability and proliferation following UNBS5162 treatment. Plate cells in 96-well plates at a density of 1,000-5,000 cells per well in 100 μL of complete medium and allow to adhere overnight. Treat cells with varying concentrations of UNBS5162 (typically 0.2, 2, 20, and 200 μM) for 24, 48, and 72 hours. For time-dependent assessments, add 10 μL of CCK-8 reagent to each well and incubate for 1.5 hours at 37°C. Measure the optical density (OD) at 450 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle control using the formula: Viability (%) = (OD-treated / OD-control) × 100% [3] [4].

Apoptosis Analysis by Flow Cytometry
  • Annexin V/PI Staining: Harvest UNBS5162-treated cells (typically after 24-hour treatment with 10-20 μM) by trypsinization without EDTA. Wash cells with cold PBS and resuspend in 1X binding buffer at a density of 1-5×10^6 cells/mL. Transfer 100 μL of cell suspension to a flow cytometry tube and add 5 μL of Annexin V-FITC. Incubate for 15 minutes at room temperature in the dark, then add 10 μL of propidium iodide (PI) and 400 μL of PBS. Analyze samples within one hour using a flow cytometer equipped with appropriate filters for FITC and PI fluorescence. Use untreated cells and single-stained controls for compensation and gating strategies [3].

  • Data Interpretation: Quantify apoptotic populations by distinguishing early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. The total apoptosis rate is calculated as the sum of early and late apoptotic populations. Compare treated samples to vehicle controls to determine UNBS5162-induced apoptosis [2] [3].

Cell Migration and Invasion Assays
  • Transwell Migration Assay: Use 24-well Transwell plates with 8 μm pore membranes. Prepare cell suspensions in serum-free medium after UNBS5162 treatment (typically 20 μM for 24 hours). Seed 5,000 cells in 100 μL of serum-free medium into the upper chamber, while adding 500 μL of complete medium with 10% FBS to the lower chamber as a chemoattractant. Incubate for 24 hours at 37°C. After incubation, carefully remove non-migrated cells from the upper chamber with a cotton swab. Fix migrated cells on the membrane bottom with 4% paraformaldehyde for 30 minutes, then stain with 0.1% crystal violet for 20 minutes. Count migrated cells in five random fields under a light microscope at 100× magnification [3].

  • Matrigel Invasion Assay: For invasion assessment, coat Transwell membranes with Matrigel (diluted 1:6 in serum-free medium) and allow to gel for 4-6 hours at 37°C before seeding cells. Hydrate the Matrigel with serum-free medium for 30 minutes prior to adding cells. Seed 1×10^5 UNBS5162-treated cells in serum-free medium into the upper chamber, with complete medium in the lower chamber. After 24-hour incubation, remove non-invading cells from the upper membrane surface, fix and stain invaded cells as described for the migration assay. Count invaded cells in multiple microscopic fields [3].

Western Blot Analysis
  • Protein Extraction and Quantification: Lyse UNBS5162-treated cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes, then centrifuge at 12,000 × g for 15 minutes at 4°C to collect supernatant. Determine protein concentration using bicinchoninic acid (BCA) assay according to manufacturer's instructions.

  • Electrophoresis and Detection: Separate 20-30 μg of total protein by SDS-PAGE on 8-15% gels depending on target protein molecular weights. Transfer proteins to polyvinylidene difluoride (PVDF) membranes using standard wet or semi-dry transfer systems. Block membranes with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, caspase-3, cyclin D1) overnight at 4°C. After washing, incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. Detect immunoreactive bands using enhanced chemiluminescence (ECL) substrate and imaging system. Use GAPDH or β-actin as loading controls [2] [3] [4].

Data Analysis and Interpretation

Quantitative Antiproliferative Effects Across Cancer Types

Table 1: UNBS5162 Antiproliferative Effects in Various Cancer Cell Models

Cancer Type Cell Line Assay Method Effective Concentration Treatment Duration Key Findings Citation
Prostate Cancer PC-3 MTT 1 μM (5 successive days) 5 days Dramatic decrease in CXCL chemokines; antiangiogenic effects [1]
Ovarian Cancer SKOV3 CCK-8 20 μM 24-72 hours Dose- and time-dependent viability inhibition; induced apoptosis [3]
Melanoma M14 CCK-8 10 μM 24-72 hours Significant proliferation inhibition; increased apoptosis to 23.8% [2] [4]
Esophageal Cancer Not specified CCK-8 20 μM 24-72 hours Inhibition via PI3K/AKT pathway [3]
Lung Cancer Not specified Multiple Not specified Not specified Promoted cell apoptosis [3]

Table 2: UNBS5162 Effects on Apoptotic and Signaling Proteins

Protein Target Effect of UNBS5162 Functional Significance Experimental Models Observed
Bcl-2 Decreased expression Reduces anti-apoptotic protection Melanoma, Ovarian cancer
Bax Increased expression Enhances pro-apoptotic signaling Melanoma, Ovarian cancer
Active caspase-3 Increased expression Executes apoptosis program Melanoma, Ovarian cancer
p-Akt/Akt Decreased ratio Inhibits PI3K/Akt survival pathway Melanoma, Ovarian cancer
p-mTOR/mTOR Decreased ratio Suppresses mTOR signaling cascade Melanoma, Ovarian cancer
p-p70S6K/p70S6K Decreased ratio Downregulates protein translation Melanoma
Cyclin D1 Decreased expression Impairs cell cycle progression Ovarian cancer
CXCL chemokines Dramatically decreased Reduces proangiogenic signaling Prostate cancer
Experimental Workflow Visualization

The following diagram illustrates the comprehensive experimental workflow for evaluating UNBS5162 antitumor activity:

G Start Experiment Start CellCulture Cell Culture Maintenance (PC-3, SKOV3, M14 lines) Start->CellCulture CompoundPrep UNBS5162 Preparation (100 mM stock in DMSO) CellCulture->CompoundPrep Treatment Cell Treatment (0.2-200 µM, 24-72h) CompoundPrep->Treatment Assays Functional Assays Treatment->Assays Analysis Molecular Analysis Treatment->Analysis Viability CCK-8 Viability Assay Assays->Viability Apoptosis Annexin V/PI Apoptosis Assays->Apoptosis Migration Transwell Migration Assays->Migration Invasion Matrigel Invasion Assays->Invasion Results Data Analysis & Interpretation Viability->Results Apoptosis->Results Migration->Results Invasion->Results WesternBlot Western Blot (PI3K/Akt, apoptosis proteins) Analysis->WesternBlot FlowCytometry Flow Cytometry (Cell cycle, apoptosis) Analysis->FlowCytometry WesternBlot->Results FlowCytometry->Results

Figure 1: Comprehensive experimental workflow for evaluating UNBS5162 antitumor activity

Mechanism of Action Visualization

The following diagram illustrates the key molecular mechanisms of UNBS5162 identified in experimental studies:

Figure 2: Key molecular mechanisms of UNBS5162 in cancer cells

Technical Considerations and Troubleshooting

  • Cell Line Variability: Response to UNBS5162 may vary significantly between different cancer cell lines. It is recommended to perform preliminary dose-response curves for each new cell line to establish appropriate treatment concentrations. Prostate cancer PC-3 cells, for instance, showed significant effects at 1 μM with repeated dosing, while ovarian SKOV3 and melanoma M14 cells required higher concentrations (10-20 μM) for robust responses [1] [3] [4].

  • Optimal Treatment Duration: UNBS5162 exhibits schedule-dependent effects, with prolonged exposure generally yielding enhanced antitumor activity. For comprehensive assessment, include multiple time points (24, 48, and 72 hours) in experimental designs. Note that some effects, particularly CXCL chemokine downregulation, may require extended or repeated exposure (e.g., 5 successive days at 1 μM) for maximal impact [1].

  • Apoptosis Detection Considerations: When conducting Annexin V/PI staining for apoptosis detection, ensure that cells are analyzed promptly after staining (within 1 hour) to maintain staining integrity. Include appropriate controls (unstained, single stains) for flow cytometry compensation. Note that early apoptosis detection may require shorter treatment durations, while late apoptosis and necrosis may dominate at longer time points or higher concentrations [2] [3].

Conclusion and Research Applications

UNBS5162 represents a promising naphthalimide derivative with multifaceted mechanisms of action against various cancer types. Its ability to simultaneously target multiple pathways—including CXCL chemokine expression, PI3K/Akt/mTOR signaling, and apoptosis regulation—makes it a valuable compound for investigating cancer biology and developing novel therapeutic strategies. The detailed protocols provided in this document enable researchers to reliably assess the compound's antitumor properties across diverse experimental systems.

The unique mechanism of action of UNBS5162, distinct from other naphthalimides in the NCI database, combined with its improved toxicity profile relative to earlier generation compounds, warrants continued investigation. Future research directions might include combination studies with standard chemotherapeutic agents (e.g., taxol, with which it has shown enhanced activity), in vivo efficacy assessments in additional cancer models, and further elucidation of its molecular targets through genomic and proteomic approaches [1].

References

reducing UNBS3157 hematological toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Evidence-Based Answer & Key Insight
How does UNBS3157 reduce hematological toxicity compared to amonafide? This compound is designed to avoid the metabolism by N-acetyl transferase-2 that generates the toxic metabolite N-acetyl amonafide, which causes dose-limiting bone marrow toxicity [1].
What is the relationship between this compound and UNBS5162? UNBS5162 is the active, novel naphthalimide derivative generated by the hydrolysis of this compound in physiological saline. It is considered the primary active compound responsible for the anti-tumor effects [1] [2].
Does UNBS5162 have a unique mechanism of action? Yes. Screening against the NCI 60 cell line panel showed no correlation with amonafide or other compounds in the database, suggesting a unique mechanism of action [2].
What is a known functional effect of UNBS5162 on cancer cells? UNBS5162 has been shown to act as a pan-antagonist of proangiogenic CXCL chemokine expression and exhibits antiangiogenic properties in experimental models [2]. It can also inhibit proliferation and induce apoptosis in human melanoma cells via the PI3K/Akt pathway [1].

Experimental Protocols & Data

For researchers validating the properties of this compound/UNBS5162, here are the key experimental findings and methodologies.

Cytotoxicity and Anti-Tumor Activity

The anti-tumor activity of naphthalimide-polyamine conjugates is typically evaluated against a panel of human tumor cell lines. The table below summarizes example data for a potent derivative, compound 11e, from one study [3].

Compound Cell Line IC₅₀ (μM) Cell Line IC₅₀ (μM)
11e HCT-116 5.12 μM HepG2 6.33 μM
11e K562 2.86 μM MDA-MB-231 11.98 μM
Amonafide HCT-116 15.43 μM HepG2 6.57 μM
Amonafide K562 6.31 μM MDA-MB-231 7.98 μM
  • Experimental Method: The standard MTT assay is used. Cells are seeded in 96-well plates and treated with various concentrations of the test compound. After incubation, MTT reagent is added and converted by metabolically active cells to formazan crystals. The crystals are dissolved, and the optical density is measured to determine the concentration that inhibits 50% of cell growth (IC₅₀) [3].
Apoptosis Analysis via Mitochondrial Pathway

To confirm that cell death occurs through apoptosis, the following methods can be employed:

  • Morphological Staining: Treat cells (e.g., HepG2) and stain with Acridine Orange (AO) and Ethidium Bromide (EB). Observe under a fluorescence microscope; live cells appear green, early apoptotic cells show bright green nuclei with condensed chromatin, and late apoptotic cells have orange nuclei [3].
  • High Content Screening (HCS): A more quantitative approach.
    • Mitochondrial Membrane Potential (MMP): Use the fluorescent dye Rhodamine 123 (Rh123). A decrease in green fluorescence indicates MMP loss, a hallmark of early apoptosis [3].
    • Lysosomal Mass/pH: Use Lyso-Tracker Red dye, which accumulates in acidic lysosomes. Changes in fluorescence intensity can indicate alterations in lysosomal function during cell death [3].
Mechanism of Action: PI3K/Akt Pathway Analysis

Research on UNBS5162 in melanoma cells indicates its effect on the PI3K/Akt signaling pathway [1]. The following diagram illustrates the experimental workflow and hypothesized mechanism.

Start Treat M14 Human Melanoma Cells with UNBS5162 Assay1 Cell Proliferation Assay (CCK-8) Start->Assay1 Assay2 Flow Cytometry (Apoptosis Rate) Start->Assay2 Assay3 Western Blotting Start->Assay3 Result1 Result: Time-dependent inhibition of proliferation Assay1->Result1 Inhibited Proliferation Result2 Result: Apoptosis rate ↑ (23.8% vs 7.6% control) Assay2->Result2 Induced Apoptosis Result3a Bcl-2 ↓ Bax ↑ Caspase-3 ↑ Assay3->Result3a Altered Protein Expression Result3b p-Akt ↓ p-mTOR ↓ Assay3->Result3b Altered Protein Expression Mech Mechanism Hypothesis Conclusion Conclusion: UNBS5162 induces apoptosis via inhibition of the PI3K/Akt/mTOR pathway Mech->Conclusion Supports Result1->Mech Result2->Mech Result3a->Mech Result3b->Mech

Western Blotting Protocol:

  • Protein Extraction: Lyse UNBS5162-treated and control cells using RIPA buffer.
  • Quantification & Separation: Determine protein concentration with a BCA assay. Separate equal amounts of protein by SDS-PAGE (8-15% gel).
  • Transfer & Blocking: Transfer proteins to a PVDF membrane. Block the membrane with 5% BSA.
  • Antibody Incubation:
    • Incubate with primary antibodies (e.g., Akt, p-Akt, mTOR, p-mTOR, Bcl-2, Bax, caspase-3, GAPDH) overnight at 4°C [1].
    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.
  • Detection: Visualize immunoreactive bands using an ECL detection system. Perform semi-quantitative analysis using densitometry software, with GAPDH as an internal control [1].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpectedly low cytotoxicity or no effect The compound this compound may need to hydrolyze into the active form, UNBS5162. Ensure the compound is dissolved in physiological saline and allowed to hydrolyze for the appropriate time. Consider directly using UNBS5162 for certain experiments [1] [2].
High background in apoptosis assay Inadequate washing steps leading to residual dye. Increase the number of washes with PBS after staining. Include a negative control (untreated cells) to set the baseline for fluorescence.
No signal or weak bands in Western Blot Primary antibody not binding effectively. Verify antibody specificity and recommended dilution. Ensure the protein transfer was efficient (e.g., use Ponceau S staining). Check the ECL reagents for activity.

References

UNBS3157 Stability Profile & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is the main stability issue with UNBS3157 in solution? A: The primary stability issue is that this compound is not stable in aqueous solutions and undergoes rapid hydrolysis. In physiological saline and cell culture media, it quickly converts to its hydrolysis product, UNBS5162, which is responsible for the observed anticancer activity [1] [2] [3].

Q: Why is this hydrolysis significant for my experiments? A: This transformation is crucial because:

  • Active Metabolite: UNBS5162 is the entity that exerts the biological effects, such as inhibiting proliferation and inducing apoptosis in cancer cells [1] [2] [3].
  • Dosing Considerations: When you administer this compound in an experiment, you are effectively dosing with UNBS5162. The concentration and timing of your treatments should account for this rapid conversion.

Q: Does this mean this compound is a flawed compound? A: Not at all. This property was a deliberate design strategy to improve the therapeutic profile. The precursor, this compound, was developed to avoid the specific metabolism that causes the hematological toxicity (bone marrow suppression) associated with the earlier naphthalimide drug, Amonafide [2] [3]. Therefore, this compound acts as a prodrug for UNBS5162.

Q: How should I prepare and store solutions of this compound? A: While the search results do not provide specific storage protocols, the chemical behavior suggests these best practices:

  • Preparation: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution that is stable for storage.
  • Working Solutions: Dilute the stock solution into your aqueous experimental medium (e.g., cell culture media, saline buffers) immediately before use. Do not store the drug in aqueous solutions for extended periods.
  • Documentation: Clearly report in your methods that the biological activity is mediated via the hydrolysis product, UNBS5162.

The table below summarizes the key characteristics of this compound and its hydrolyzed form.

Property This compound UNBS5162
Chemical Nature Prodrug / Precursor Active Metabolite
Stability in Solution Rapidly hydrolyzes in aqueous and physiological solutions [1] [2] [3] Stable and therapeutically active [1] [2]
Primary Role Designed to avoid toxic metabolism of Amonafide [2] [3] Accounts for the primary anticancer activity [1] [2] [3]
Experimental Consideration Considered the administered compound Considered the effective compound in biological systems

Experimental Protocol & Mechanism of Action

For researchers investigating this compound/UNBS5162, here is a detailed methodology based on the cited literature.

Detailed Cell-Based Viability and Apoptosis Assay Protocol

This protocol is compiled from multiple studies that used UNBS5162 (the active form of this compound) on various cancer cell lines, including ovarian cancer SKOV3 cells and non-small cell lung cancer A549 cells [1] [2].

1. Cell Culture and Reagent Preparation

  • Cell Lines: Maintain human cancer cell lines (e.g., A549, SKOV3) in recommended media (RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator [1] [2].
  • Drug Stock Solution: Prepare a concentrated stock solution of this compound in DMSO. For example, prepare a 10 mM or 200 mM stock. Aliquot and store at -20°C.
  • Working Solution: On the day of the experiment, dilute the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 0.2, 2, 20, 200 µM). Ensure the final concentration of DMSO is low (e.g., 0.1%) and use a vehicle control with the same DMSO concentration [1].

2. Cell Viability Assay (CCK-8 Method)

  • Seeding: Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of medium and pre-culture for 24 hours.
  • Dosing: Replace the medium with fresh medium containing various concentrations of this compound/UNBS5162. Include a vehicle control (0.1% DMSO) and a blank control (medium only).
  • Incubation: Incubate the plates for 24, 48, and 72 hours.
  • Measurement: At each time point, add 10 µL of CCK-8 reagent to each well. Incubate the plate at 37°C for 1.5 hours.
  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. Calculate the cell viability relative to the vehicle control group [1] [2].

3. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

  • Treatment: Seed cells in a 6-well plate and treat with the IC₅₀ concentration of this compound/UNBS5162 (e.g., 20 µM) for 24 hours.
  • Cell Harvesting: Harvest the cells by trypsinization without EDTA, collect by centrifugation (200 × g for 5 min), and wash with pre-cooled PBS.
  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution. Incubate for 5-15 minutes in the dark.
  • Analysis: Add 400 µL of PBS and analyze the cells immediately using a flow cytometer. Use software to quantify the percentages of viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cells [1] [2].

Mechanism of Action: PI3K/AKT Signaling Pathway Inhibition

The research indicates that UNBS5162 inhibits cancer cell proliferation and induces apoptosis primarily by suppressing the PI3K/AKT signaling pathway [1] [2]. The following diagram illustrates this mechanism and the experimental workflow to confirm it.

G UNBS5162 UNBS5162 Treatment PI3K_Inhib Inhibition of PI3K/AKT Pathway Activation UNBS5162->PI3K_Inhib pAKT ↓ p-AKT / AKT PI3K_Inhib->pAKT pmTOR ↓ p-mTOR / mTOR PI3K_Inhib->pmTOR Apoptosis_Up Promotion of Apoptosis PI3K_Inhib->Apoptosis_Up pS6K ↓ p-p70S6K pAKT->pS6K pmTOR->pS6K CyclinD1 ↓ Cyclin D1 pS6K->CyclinD1 Outcomes Inhibited Proliferation, Migration & Invasion CyclinD1->Outcomes Bax ↑ Pro-apoptotic proteins (Bax, Bim, active Caspase-3) Apoptosis_Up->Bax Bcl2 ↓ Anti-apoptotic protein (Bcl-2) Apoptosis_Up->Bcl2 Bax->Outcomes Bcl2->Outcomes

To experimentally confirm this mechanism, you can use the following supplemental protocol.

4. Western Blot Analysis for PI3K/AKT Pathway and Apoptosis Markers

  • Protein Extraction: After treating cells (e.g., with 20 µM UNBS5162 for 24 hours), lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Quantification and Separation: Determine protein concentration using a BCA assay. Load equal amounts of protein (e.g., 20 µg) per lane and separate by SDS-PAGE.
  • Membrane Transfer and Blocking: Transfer proteins to a PVDF membrane. Block the membrane with 5% non-fat milk for 1 hour at room temperature.
  • Antibody Incubation: Incubate with primary antibodies overnight at 4°C. Key targets include:
    • PI3K/AKT Pathway: p-AKT, total AKT, p-mTOR, total mTOR, p-p70S6K, Cyclin D1.
    • Apoptosis Markers: Bcl-2 (anti-apoptotic), Bax, Bim, active Caspase-3 (pro-apoptotic).
  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies. Visualize the bands using ECL reagent. GAPDH or total non-phosphorylated proteins should be used as loading controls [1] [2].

References

optimizing UNBS3157 dosing to minimize side effects

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of UNBS3157? this compound is a naphthalimide derivative that functions as a prodrug. In physiological saline, it hydrolyzes to its active metabolite, UNBS5162 [1]. UNBS5162 exerts its anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, leading to suppressed cell proliferation, induction of apoptosis, and reduced invasive and migratory abilities of cancer cells [1].

Q2: How should dose optimization for this compound be approached in preclinical studies? Modern oncology dose optimization has moved beyond the traditional Maximum Tolerated Dose (MTD) approach. For targeted molecules like this compound, you should aim to find the dose that provides maximal efficacy below the MTD to minimize toxicity [2]. It is crucial to establish a "proof of activity" using pharmacodynamic biomarkers (e.g., measuring inhibition of the PI3K/Akt pathway) before proceeding to dose expansion studies [2].

Q3: What are the key signaling pathways affected by UNBS5162 (the active form of this compound)? The primary pathway targeted by UNBS5162 is the PI3K/Akt/mTOR pathway [1]. Treatment with UNBS5162 leads to:

  • Downregulation of anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) [1].
  • Upregulation of pro-apoptotic proteins Bcl-2-associated X protein (Bax) and caspase-3 [1]. This cascade ultimately results in programmed cell death (apoptosis) in human melanoma cells [1].

Q4: What quantitative data supports the efficacy of UNBS5162? The table below summarizes key experimental findings for UNBS5162 from a study on M14 human melanoma cells [1].

Experimental Assay Observed Effect of UNBS5162 Key Quantitative Findings
Cell Proliferation (CCK-8) Marked inhibition Time-dependent manner
Apoptosis (Flow Cytometry) Induced apoptosis Apoptosis rate: 23.8±0.4% (treated) vs. 7.62±0.5% (control)
Cell Invasion & Migration Marked suppression Observed via microscopy
Western Blotting Altered protein expression Decreased Bcl-2; Increased Bax and caspase-3; Inhibition of PI3K/Akt/mTOR proteins

Experimental Protocols & Troubleshooting

Protocol 1: Evaluating Anti-proliferative Activity and Apoptosis

This protocol is foundational for establishing proof of activity and determining effective dose ranges [1].

  • Objective: To assess the effect of UNBS5162 on cell viability and apoptosis induction.
  • Materials: Cell Counting Kit-8 (CCK-8), flow cytometer with Annexin V/PI staining kit, M14 human melanoma cell line (or other relevant cancer cell lines).
  • Methodology:
    • Cell Culture: Maintain M14 cells in appropriate medium and seed them in 96-well plates for proliferation assays or culture dishes for apoptosis assays.
    • Dosing: Treat cells with a range of concentrations of UNBS5162. A time-course experiment (e.g., 24h, 48h, 72h) is recommended.
    • Viability Measurement: Add CCK-8 solution to the 96-well plates, incubate, and measure the absorbance at 450nm to determine cell viability.
    • Apoptosis Detection: Harvest treated cells, stain with Annexin V and Propidium Iodide (PI), and analyze using flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells.
  • Troubleshooting Guide:
    • Issue: Lack of dose-response in viability assays.
    • Solution: Verify the hydrolysis of this compound to UNBS5162 in your experimental conditions. Ensure the use of fresh drug solutions prepared in physiological saline [1]. Expand the concentration range tested.
    • Issue: Low apoptosis rates even with reduced viability.
    • Solution: Check the timing of the assay. Apoptosis is a dynamic process; analyze at multiple time points. Confirm that your cell line has a functional apoptotic pathway.

Protocol 2: Investigating Mechanism of Action via Western Blotting

This protocol confirms target engagement and validates the mechanism of action.

  • Objective: To analyze changes in the expression of key proteins in the PI3K/Akt pathway and apoptosis regulators following UNBS5162 treatment.
  • Materials: RIPA buffer, protease and phosphatase inhibitors, SDS-PAGE gel, antibodies against p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, caspase-3, and a loading control (e.g., GAPDH or β-actin).
  • Methodology:
    • Cell Lysis: Lyse UNBS5162-treated and control cells using RIPA buffer with inhibitors.
    • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
    • Gel Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
    • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by species-appropriate HRP-conjugated secondary antibodies.
    • Detection: Develop the blot using a chemiluminescent substrate and visualize the bands.
  • Troubleshooting Guide:
    • Issue: No change in phosphorylation levels of Akt/mTOR.
    • Solution: Optimize drug treatment duration and concentration. Ensure the use of specific phospho-specific antibodies and that phosphatase inhibitors are fresh and present in the lysis buffer.
    • Issue: High background on the Western blot.
    • Solution: Optimize blocking conditions and antibody concentrations. Increase the number and duration of washes.

UNBS5162 Mechanism of Action and Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by UNBS5162 and a generalized workflow for your experimental dose-optimization studies.

G cluster_pathway UNBS5162 Mechanism of Action (PI3K/Akt/mTOR) UNBS5162 UNBS5162 PI3K PI3K UNBS5162->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Caspase3 Caspase-3 (Pro-apoptotic) Akt->Caspase3 Inhibits CellProliferation CellProliferation mTOR->CellProliferation Promotes CellSurvival CellSurvival mTOR->CellSurvival Promotes Apoptosis Apoptosis Bcl2->Apoptosis Suppresses Bax->Apoptosis Promotes Caspase3->Apoptosis Executes

Diagram Title: UNBS5162 Inhibits PI3K/Akt/mTOR Pathway

G cluster_workflow This compound Dose Optimization Workflow Start Prodrug this compound Hydrolysis in Saline Step1 In Vitro Cytotoxicity & Apoptosis (CCK-8, Flow Cytometry) Start->Step1 Step2 Mechanism Confirmation (Western Blot: PI3K/Akt Pathway) Step1->Step2 Step3 Functional Assays (Invasion & Migration Tests) Step2->Step3 Step4 In Vivo Efficacy & Toxicity (Animal Model Studies) Step3->Step4 Step5 Identify Optimal Dose Range (Maximal Efficacy, Minimal Toxicity) Step4->Step5

Diagram Title: Dose Optimization Experimental Workflow

Key Recommendations for Your Research

To effectively optimize this compound dosing, integrate these strategies:

  • Focus on the Active Metabolite: Design your experiments around UNBS5162, ensuring your drug formulation and preparation protocols correctly facilitate the hydrolysis from this compound [1].
  • Leverage Quantitative Methods: Utilize statistical modeling and quantitative pharmacology approaches. These are essential for robust dose decision-making and understanding the relationship between dose, exposure, and response [2].
  • Prioritize Proof of Activity: Before extensive dose expansion, use the protocols above to confirm that UNBS5162 is hitting its intended target (the PI3K/Akt pathway) and producing the desired biological effect (apoptosis) in your specific model system [2] [1].

References

UNBS5162: Mechanism and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

UNBS5162 is a novel naphthalimide derivative generated by the hydrolysis of UNBS3157 in physiological saline [1] [2]. Its anti-cancer activity is distinct from other naphthalimides, suggesting a unique mechanism of action [2].

Key experimental findings from a study on human melanoma (M14) cells include [1]:

  • Proliferation & Migration: UNBS5162 significantly inhibited cell proliferation in a time-dependent manner and suppressed invasive and migratory abilities.
  • Apoptosis Induction: It increased the apoptosis rate (23.8% in treated vs. 7.62% in control cells) by altering the expression of key apoptotic proteins.
  • Signaling Pathway: It exerts effects by inhibiting the PI3K/Akt/mTOR signaling pathway.

The table below summarizes the quantitative changes in protein expression from western blot analysis after UNBS5162 treatment [1].

Protein / Pathway Component Expression Change Function
Bcl-2 Decreased Anti-apoptotic protein
Bax Increased Pro-apoptotic protein
Caspase-3 Increased Executioner apoptosis protein
p-Akt / Akt Decreased Key signaling node in PI3K/Akt pathway
p-mTOR / mTOR Decreased Regulates cell growth and proliferation

Troubleshooting Guide & FAQs

Q: What is the relationship between this compound and UNBS5162? A: this compound is a prodrug. It rapidly and irreversibly hydrolyzes in physiological saline to form the active metabolite, UNBS5162. This design helps this compound avoid the hematotoxic metabolism that limited earlier drugs in its class [1] [2].

Q: What is a proposed unique mechanism of action for UNBS5162? A: Beyond inducing apoptosis via the PI3K/Akt pathway, genome-wide microarray analysis revealed that UNBS5162 acts as a pan-antagonist of CXCL chemokine expression, reducing the production of these proangiogenic proteins. This contributes to its anti-tumor and antiangiogenic effects [2].

Q: What is a recommended in vitro protocol for testing UNBS5162 on cancer cell lines? A: Based on the literature, you can adapt the following methodology [1]:

  • Cell Line: Human melanoma M14 cells (or other lines of interest like PC-3 prostate cancer cells [2]).
  • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 0.1 mg/ml streptomycin at 37°C in a 5% CO₂ atmosphere.
  • Compound Treatment: Prepare a 10 µM solution of UNBS5162 in culture medium. Treat cells for 24 hours. A control group should be treated with 0.1% DMSO.
  • Assays:
    • Viability: Use a Cell Counting Kit-8 (CCK-8). Seed cells in a 96-well plate, add the compound, and measure optical density (OD) at 450nm every 24 hours after a 1.5-hour incubation with CCK-8 reagent.
    • Apoptosis: Use flow cytometry (e.g., Annexin V/PI staining) to quantify apoptosis rates.
    • Protein Expression: Use western blotting to analyze changes in Bcl-2, Bax, Caspase-3, and components of the PI3K/Akt/mTOR pathway.

UNBS5162 and the PI3K/Akt Signaling Pathway

The diagram below illustrates how UNBS5162 inhibits the PI3K/Akt pathway to induce apoptosis in cancer cells.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway (Inhibited by UNBS5162) PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Inhibition Akt->Apoptosis Survival Cell Survival & Proliferation mTOR->Survival UNBS5162 UNBS5162 UNBS5162->PI3K Bax Bax UNBS5162->Bax Caspase3 Caspase3 UNBS5162->Caspase3 Bcl2 Bcl2 UNBS5162->Bcl2 ApoptosisOutcome Apoptosis Activation Bax->ApoptosisOutcome Caspase3->ApoptosisOutcome Bcl2->ApoptosisOutcome

This diagram shows that UNBS5162 inhibits the PI3K/Akt/mTOR pathway, a key pro-survival signal in cancer cells [1]. This inhibition tips the balance toward apoptosis by decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax and Caspase-3 [1].

References

UNBS3157 administration route optimization

Author: Smolecule Technical Support Team. Date: February 2026

UNBS3157 Overview and Mechanism of Action

This compound is a naphthalimide derivative designed to be a non-hematotoxic anticancer agent [1]. Its primary mechanisms of action, as identified in preclinical studies, are summarized in the table below.

Mechanism Biological Effect Experimental Evidence
Topoisomerase II Inhibition [1] Induces DNA double-strand breaks by stabilizing the cleavable complex between Topo II and DNA. In vitro topoisomerase II inhibition assays.
Induction of Apoptosis [1] Triggers programmed cell death in cancer cells. Observation of caspase activation, phosphatidylserine externalization (Annexin V staining), and DNA fragmentation.
Weak DNA Intercalation [1] Exhibits a lower binding affinity to DNA compared to earlier naphthalimides (e.g., Amonafide). DNA binding assays (e.g., ethidium bromide displacement).
c-Myc Downregulation [1] Suppresses the expression of the c-Myc oncogene, which is often dysregulated in cancers. Western blotting and quantitative RT-PCR.
p53-Independent Action [1] Can induce cell cycle arrest and apoptosis in cancer cell lines with mutant p53 status. Studies using p53-mutant cell lines (e.g., Raji cells).

The following diagram illustrates the primary signaling pathway through which this compound and similar naphthalimide derivatives exert their cytotoxic effects.

G This compound This compound DNA_Damage DNA Damage (Double-Strand Breaks) This compound->DNA_Damage TopoII_Inhibition Inhibition of Topoisomerase II This compound->TopoII_Inhibition Apoptosis Induction of Apoptosis DNA_Damage->Apoptosis cMyc_Down Downregulation of c-Myc DNA_Damage->cMyc_Down p21_Up Upregulation of p21 DNA_Damage->p21_Up TopoII_Inhibition->DNA_Damage CellCycleArrest Cell Cycle Arrest (G0/G1 Phase) cMyc_Down->CellCycleArrest p21_Up->CellCycleArrest

FAQs and Troubleshooting Guide

General Drug Handling and Solubility
  • Q1: How is this compound typically stored and reconstituted? While specific data for this compound is lacking, guidance can be inferred from related naphthalimides [1]. A common practice is to prepare a 10 mM stock solution in DMSO. Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles. Protect from light.

  • Q2: What should I do if this compound precipitates in my aqueous cell culture medium? This is a common issue with hydrophobic compounds.

    • Confirm stock concentration: Ensure your DMSO stock is at a high enough concentration (e.g., 10 mM) so that the final DMSO concentration in media does not exceed 0.1-0.5%.
    • Dilution method: Add the DMSO stock directly to pre-warmed media while vortexing or stirring gently to ensure rapid dispersion.
    • Vehicle control: Always include a vehicle control with the same final DMSO concentration in your experiments.
Experimental Design and Optimization
  • Q3: What is a typical starting concentration range for in vitro cytotoxicity assays with this compound? Based on studies of the closely related analogue 7-b [1], a starting range of 0.1 to 10 µM is recommended for dose-response studies. Treatment duration typically ranges from 24 to 72 hours. It is crucial to perform an initial dose-ranging experiment to determine the IC₅₀ for your specific cell line.

  • Q4: How can I confirm that the observed cytotoxicity is due to the intended mechanism of action?

    • DNA Damage Response: Perform western blotting for biomarkers like γ-H2AX (for DNA double-strand breaks) and p21 [1].
    • Apoptosis Assays: Use Annexin V/PI staining and flow cytometry to quantify apoptotic cells. Monitor caspase-3/7 activation [1].
    • Target Engagement: Conduct a topoisomerase II inhibition assay to directly confirm target activity [1].
Data Interpretation
  • Q5: I see variable efficacy between different cancer cell lines. Why? This is expected. Variability can be due to:
    • Genetic Differences: Cell lines with mutant p53 may respond differently than wild-type lines. This compound has shown efficacy in p53-mutant models (e.g., Raji cells) [1].
    • c-Myc Expression Levels: Cells that are "addicted" to high c-Myc expression may be more sensitive to this compound, which can downregulate c-Myc [1].
    • Drug Transporter Expression: Unlike earlier naphthalimides, this compound is designed to not be a substrate for P-glycoprotein, but checking the expression of other efflux pumps in your cell lines is good practice [1].

Experimental Protocols

The following protocols are adapted from methodologies used to study the naphthalimide analogue 7-b, which shares structural and functional similarities with this compound [1].

Protocol 1: In Vitro Cytotoxicity Assay (MTT)

This protocol measures cell viability based on metabolic activity.

  • Key Steps:
    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and culture for 24 hours.
    • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 2, 5, 10 µM) for 24-72 hours. Include a vehicle control (DMSO).
    • MTT Incubation: Add MTT reagent (0.5 mg/mL final concentration) and incubate for 2-4 hours at 37°C.
    • Solubilization: Carefully remove the media and dissolve the formed formazan crystals in DMSO.
    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol distinguishes between early apoptotic, late apoptotic, and necrotic cells.

  • Key Steps:
    • Cell Treatment: Treat cells with this compound (e.g., at its IC₅₀ concentration) for 12-48 hours.
    • Cell Harvesting: Collect both floating and adherent cells (using trypsin without EDTA).
    • Staining: Wash cells with cold PBS and resuspend in 1X Binding Buffer. Stain with Annexin V-FITC and PI for 15-20 minutes in the dark.
    • Flow Cytometry: Analyze the cells using a flow cytometer within 1 hour. Use the following quadrants:
      • Annexin V-/PI-: Viable cells.
      • Annexin V+/PI-: Early apoptotic cells.
      • Annexin V+/PI+: Late apoptotic cells.
      • Annexin V-/PI+: Necrotic cells.
Protocol 3: Western Blot Analysis for Mechanism Study

This protocol is used to detect changes in protein expression and phosphorylation.

  • Key Steps:
    • Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Gel Electrophoresis: Separate 20-50 µg of total protein by SDS-PAGE (8-12% gel).
    • Membrane Transfer: Transfer proteins to a PVDF membrane.
    • Blocking and Antibody Incubation:
      • Block membrane with 5% BSA in TBST for 1 hour.
      • Incubate with primary antibodies (e.g., anti-γ-H2AX, anti-p21, anti-c-Myc, anti-cleaved caspase-3) overnight at 4°C.
      • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
    • Detection: Develop the membrane using a chemiluminescent substrate and image with a digital system.

Research Gaps and Future Directions

The current public scientific literature confirms the anti-cancer potential of this compound but lacks specific pharmacokinetic and formulation data. To fully optimize its administration, future research should focus on:

  • Determining absolute solubility in various pharmaceutical solvents and aqueous buffers.
  • Establishing in vivo pharmacokinetic (PK) profiles across different routes (e.g., intravenous, intraperitoneal, oral) in animal models.
  • Developing and testing advanced formulation strategies (e.g., liposomes, nanoparticles, cyclodextrin complexes) to enhance solubility and bioavailability.

References

managing UNBS3157 solubility in biological systems

Author: Smolecule Technical Support Team. Date: February 2026

UNBS5162: Solubility & Storage

Managing the compound's stability and solubility is a primary concern. Here are the core chemical properties and handling guidelines for UNBS5162.

Property Specification
Chemical Name [2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]urea [1]
CAS Number 956590-23-1 [1]
Molecular Formula C₁₇H₁₈N₄O₃ [1]
Molecular Weight 326.35 g/mol [1]
Appearance Powder [1]
Recommended Solvent DMSO [1]
Solubility in DMSO 21.5 mg/mL (65.88 mM); may require ultrasonic treatment and warming [1]

Stock Solution & Storage Protocol:

  • Preparation: To create a 10 mM stock solution, dissolve 3.26 mg of UNBS5162 in 1 mL of DMSO. Use gentle warming and brief sonication in an ultrasonic bath to ensure complete dissolution [1].
  • Aliquoting: Divide the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles [1].
  • Storage: Store the aliquots in sealed vials at -20°C or below, preferably in a desiccated environment to protect from moisture [1].
  • Stability: Stock solutions can typically be stored under these conditions for several months. However, for best results, prepare and use fresh solutions on the same day. If you must prepare in advance, ensure a tight seal and storage at -20°C [1].
  • Thawing: Before use, allow the frozen vial to stand at room temperature for at least one hour to prevent condensation and ensure the solution is ready for experimental use [1].

Experimental Protocols & Data

Here are detailed methodologies for key experiments, including quantitative data on the anti-proliferative effects of UNBS5162.

Anti-proliferative Activity (MTT Assay)

The following protocol is adapted from research on human melanoma (M14) and other cancer cell lines [2].

Workflow:

G MTT Assay Workflow for Cell Viability (Width: 760px) A Seed M14 cells in 96-well plate (1,000 cells/well) B Treat with UNBS5162 (e.g., 10 µM) or DMSO control A->B C Incubate for 24-72 hours in 5% CO₂ at 37°C B->C D Add CCK-8 reagent Incubate 1.5 hours at 37°C C->D E Measure Optical Density (OD) at specified wavelength D->E

Key Findings:

Measurement Result
Mean IC₅₀ (9 cancer cell lines) 17.9 µM [1]
IC₅₀ Range 4.7 - 46.5 µM (varies by cell line) [1]
Proliferation Inhibition Marked, time-dependent inhibition in M14 human melanoma cells [2]
Cell Migration & Invasion (Transwell Assay)

This assay tests the ability of cells to migrate through a porous membrane, indicating metastatic potential [2].

Workflow:

G Transwell Assay Workflow for Cell Migration (Width: 760px) A Seed UNBS5162-treated M14 cells in upper chamber B Add chemoattractant (e.g., serum) to lower chamber A->B C Incubate to allow migration through membrane pores B->C D Remove non-migrated cells from upper chamber surface C->D E Fix and stain migrated cells on lower membrane surface D->E F Image and count cells using microscopy E->F

Key Finding: Microscopy analysis revealed that the invasive and migratory abilities of M14 cells were markedly suppressed after UNBS5162 treatment [2].

Apoptosis Analysis via Western Blot

This protocol details how to investigate the mechanism of action by analyzing protein expression [2].

Workflow:

G Western Blotting Workflow for Protein Analysis (Width: 760px) A Extract total protein from UNBS5162-treated M14 cells B Separate proteins by SDS-PAGE (8-15% gel) A->B C Transfer proteins to PVDF membrane B->C D Block membrane with 5% BSA for 1 hour at room temperature C->D E Incubate with primary antibodies overnight at 4°C D->E F Incubate with HRP-conjugated secondary antibody for 1 hour E->F G Visualize bands using ECL detection system F->G

Primary Antibodies Used (from the M14 cell study [2]):

  • Pro-apoptotic: Bax, active Caspase-3
  • Anti-apoptotic: Bcl-2
  • PI3K/Akt Pathway: Akt, p-Akt, mTOR, p-mTOR, p70S6K
  • Loading Control: GAPDH

Key Findings:

  • Apoptosis Induction: UNBS5162 treatment increased expression of pro-apoptotic proteins (Bax, active Caspase-3) and decreased the anti-apoptotic protein Bcl-2 [2].
  • Pathway Inhibition: Altered expression of key proteins in the PI3K/Akt/mTOR signaling pathway, suggesting this as a primary mechanism of action [2].

Frequently Asked Questions

Q1: Why is managing solubility so critical for UNBS3157/UNBS5162? The biological activity is dependent on the compound being in solution. This compound hydrolyzes to UNBS5162 in aqueous environments like physiological saline, so proper dissolution in DMSO first ensures a consistent and active compound for your experiments [2] [1].

Q2: What is the most common mistake when handling stock solutions? A major mistake is repeated freeze-thaw cycles of the stock solution, which can degrade the compound and lead to inconsistent experimental results. Always aliquot your stock solution upon arrival [1].

Q3: My cell viability results are inconsistent. What should I check?

  • Cell Line Validation: Ensure your cell line is correctly identified and free of mycoplasma contamination.
  • Compound Handling: Verify that the stock solution was prepared correctly, has not been thawed multiple times, and was diluted appropriately into the cell culture medium without precipitating.
  • Assay Controls: Confirm that all assay controls (e.g., DMSO vehicle, positive inhibition controls) are behaving as expected.

Q4: How does UNBS5162 actually work to kill cancer cells? Research indicates it induces apoptosis (programmed cell death) by inhibiting the PI3K/Akt/mTOR signaling pathway, a crucial survival mechanism for many cancer cells. This is evidenced by downregulation of p-Akt and p-mTOR, and a shift in the balance of Bcl-2 family proteins towards cell death [2].

Key Signaling Pathway Diagram

The diagram below summarizes the hypothesized mechanism of action of UNBS5162 in melanoma cells, based on the protein expression changes observed [2].

G UNBS5162 Mechanism via PI3K/Akt Pathway (Width: 760px) UNBS5162 UNBS5162 PI3K PI3K UNBS5162->PI3K Inhibits Bcl-2 (↓) Bcl-2 (↓) UNBS5162->Bcl-2 (↓) Bax (↑) Bax (↑) UNBS5162->Bax (↑) Caspase-3 (↑) Caspase-3 (↑) UNBS5162->Caspase-3 (↑) Apoptosis Apoptosis Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Survival/Proliferation Cell Survival/Proliferation mTOR->Cell Survival/Proliferation Bcl-2 (↓)->Apoptosis Bax (↑)->Apoptosis Caspase-3 (↑)->Apoptosis

References

UNBS3157 blood-brain barrier penetration enhancement

Author: Smolecule Technical Support Team. Date: February 2026

General BBB Penetration Enhancement Strategies

Since direct information on UNBS3157 is unavailable, the following established strategies for enhancing brain drug delivery provide a relevant framework for your research. The table below summarizes key quantitative factors influencing passive diffusion across the BBB, a common mechanism for small molecules [1] [2].

Factor Ideal Range for BBB Penetration Impact on Permeability
Lipid Solubility Log P (octanol/water) ~ 10-100 [1] Increased lipid solubility generally enhances the rate of diffusion across endothelial cell membranes.
Molecular Weight < 400-600 Daltons (Da) [2] [3] Lower molecular weight favors passive diffusion. The commonly cited cutoff is under 400-500 Da [1].
Hydrogen Bonding < 5 hydrogen bond donors; < 10 hydrogen bond acceptors [1] Fewer hydrogen bonds reduce a molecule's polarity, increasing its lipophilicity and potential for passive diffusion.
Efflux Transporters Not a substrate for P-glycoprotein (P-gp) [1] [4] Recognition by efflux pumps like P-gp can actively transport a drug back into the bloodstream, significantly reducing brain accumulation.

Experimental Workflow for BBB Permeability Assessment

For your technical support materials, here is a generalized experimental workflow you can adapt. This diagram outlines the key steps in evaluating a compound's BBB penetration potential.

cluster_1 Prediction & Screening cluster_2 Experimental Assessment Start Compound of Interest InSilico In Silico Prediction Start->InSilico InVitro In Vitro Models InSilico->InVitro Promising candidates InVivo In Vivo Validation InVitro->InVivo Validated in vitro Data Data Analysis & Decision InVivo->Data

In Silico Prediction and Screening
  • Purpose: To rapidly triage and prioritize compounds early in the discovery pipeline.
  • Methodology:
    • AI/ML Models: Train machine learning models (e.g., Random Forest, XGBoost) on large datasets like the Blood-Brain Barrier Database (B3DB). These models use molecular fingerprints and descriptors (e.g., molecular weight, cLogP) to predict permeability with high accuracy (~91%) [5].
    • Rule-Based Filters: Apply guidelines like the "Rule of 5" to assess molecular properties [1].
In Vitro BBB Models
  • Purpose: To provide a controlled, human-cell-based system for permeability and transport studies.
  • Methodology:
    • iPSC-derived Models: Differentiate human induced pluripotent stem cells (iPSCs) into brain microvascular endothelial cells (iBMECs). These cells express key markers (VE-cadherin, claudin-5) and can form a high-barrier function (Transendothelial Electrical Resistance, TEER > 1000 Ω×cm²) [6].
    • Coculture Systems: Enhance model relevance by coculturing iBMECs with other cells of the neurovascular unit (e.g., astrocytes, pericytes, neurons). This improves barrier function and efflux transporter activity [6].
    • Permeability Assay: Use a Transwell system. Calculate the apparent permeability coefficient (Papp) by applying the test compound on the apical (blood) side and measuring its appearance in the basolateral (brain) side over time [6].
In Vivo Validation
  • Purpose: To confirm BBB penetration in a living organism, accounting for systemic circulation and complex biology.
  • Methodology:
    • Multiple-Time Regression Analysis (MTRA): Inject a radiolabeled version of the compound (e.g., 125I-insulin) intravenously into rodents [7]. Collect arterial blood and brain tissue at multiple time points. Calculate the unidirectional influx rate (Kin) by plotting brain compound concentration against exposure time, correcting for vascular volume with a reference tracer like 99mTc-albumin [7].

Frequently Asked Questions (FAQs)

Q1: Our lead compound shows good in vitro activity but poor brain penetration in vivo. What could be the cause?

  • A: The most common reasons are:
    • Efflux by P-gp: Check if your compound is a substrate for efflux transporters like P-glycoprotein. Co-administering a P-gp inhibitor (e.g., elacridar) in your in vivo study can confirm this [1] [4].
    • Suboptimal Physicochemical Properties: The molecule may be too large (>500 Da), too polar (high hydrogen bonding capacity), or too lipophilic (Log P >> 5), causing it to become trapped in the cell membrane [1].
    • Rapid Metabolic Clearance: The compound might be degraded in the plasma or liver before it has a chance to reach the BBB.

Q2: Are there strategies to specifically enhance the BBB penetration of a drug?

  • A: Yes, several advanced strategies exist beyond simple lipid-solubility optimization:
    • Prodrug Approach: Modify the drug into a more lipophilic prodrug (like heroin, a prodrug for morphine) that crosses the BBB and is then converted to the active form in the brain [1].
    • Nanocarrier Systems: Utilize nanoparticles, liposomes, or other delivery systems that can be functionalized with ligands (e.g., transferrin) to exploit Receptor-Mediated Transcytosis (RMT) across the BBB [8] [2].
    • Transient BBB Disruption: Use techniques like focused ultrasound with microbubbles to temporarily and locally open the tight junctions of the BBB, allowing drugs to enter [3].

Q3: How reliable are in vitro BBB models for predicting in vivo outcomes?

  • A: Modern in vitro models, particularly those using human iPSC-derived cells in coculture, show a strong correlation with in vivo human BBB permeability data, often outperforming traditional models like Caco-2 or animal-based predictions [6]. However, they are best used for ranking compounds and understanding transport mechanisms, and positive results should always be confirmed with a final in vivo study.

References

UNBS3157 vs amonafide hematotoxicity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanisms and Experimental Evidence

The distinct toxicity profiles of these two compounds are rooted in their different metabolic fates and subsequent mechanisms of action.

Amonafide's Metabolic Activation and Toxicity

Amonafide's primary mechanism of action is as a DNA intercalator and topoisomerase II inhibitor [1] [2]. However, its clinical application was halted due to severe hematotoxicity. The key issue is its metabolism by the enzyme N-acetyl transferase 2 (NAT2), which is polymorphic in the human population, meaning people metabolize the drug at different rates [3]. This metabolism produces N-acetyl amonafide, a metabolite that causes bone marrow toxicity [1] [3]. Interestingly, both fast and slow acetylators are at risk: slow acetylators accumulate the parent drug, while fast acetylators (more common in Asian populations) rapidly produce the toxic metabolite, both leading to adverse effects like bone marrow suppression [1].

UNBS3157's Designed Mechanism to Avoid Toxicity

This compound was rationally designed to circumvent the metabolic pathway that causes amonafide's toxicity. The experimental data shows it succeeds in two key ways:

  • Alternative Metabolic Pathway: In physiological conditions, this compound rapidly and irreversibly hydrolyzes to a different active compound, UNBS5162. Critically, this process does not generate amonafide, thereby completely avoiding the formation of the toxic N-acetyl-amonafide metabolite [3].
  • Improved Tolerability: This design translates to a better safety profile in animal models. This compound has a significantly higher maximum tolerated dose (MTD) in mice compared to amonafide and does not cause hematotoxicity at its therapeutic doses [3].

Additional Mechanisms and Broader Anti-tumor Activities

Beyond the core metabolic differences, research on UNBS5162 (the active hydrolyzed form of this compound) and amonafide reveals effects on various cellular signaling pathways that contribute to their anti-tumor effects, as summarized below.

Compound Relevant Form Key Signaling Pathways & Mechanisms Experimental Models
UNBS5162 Hydrolyzed from this compound Decreases proangiogenic CXCL chemokine expression [3]. Inhibits the PI3K/Akt/mTOR pathway, inducing apoptosis [4] [5]. Inhibits AKT/ERK signaling [2]. Human prostate cancer models [3], Melanoma cells (M14, A375) [4] [5], Gast carcinoma cells [2].
Amonafide Parent drug / Metabolite Induces DNA damage, G2/M arrest, and apoptosis via E2F1-dependent pathways in p53-deficient cells [6]. Induces ATM/Chk2-dependent G2 arrest [7]. Induces cellular senescence by inhibiting autophagy and activating mTOR [8]. Chronic Myelogenous Leukemia K562 cells [6], Colon carcinoma HCT116 cells [7], Human umbilical vein endothelial cells (HUVEC) [8].

Experimental Protocols for Key Findings

For researchers, the methodology behind key findings is critical. Here are the experimental details for two pivotal studies.

1. Anti-tumor Efficacy and Mechanism of UNBS5162 (from this compound)

  • Objective: To evaluate the in vivo anti-tumor efficacy and mechanism of action of UNBS5162 [3].
  • Model: Orthotopic human prostate cancer models in mice.
  • Dosing: UNBS5162 was administered via repeat dosing.
  • Analysis: Tumor growth and survival were monitored. Genome-wide microarray analysis (Affymetrix Human Genome U133 set Plus 2.0) and ELISA were performed on PC-3 prostate cancer cells treated with UNBS5162 (1 µM for 5 successive days) to assess changes in gene expression, particularly focusing on CXCL chemokines. Histopathology was used to confirm antiangiogenic properties in vivo.
  • Key Outcome: UNBS5162 significantly increased survival and dramatically decreased the expression of proangiogenic CXCL chemokines, revealing a unique mechanism of action [3].

2. Amonafide-Induced Hematotoxicity Linked Metabolism

  • Objective: To investigate the metabolism of amonafide and its link to toxicity [1] [3].
  • Model: Early clinical trials and population pharmacodynamic studies in humans.
  • Methodology: Patients were dosed with amonafide, and pharmacokinetic parameters were analyzed. Acetylator phenotype was determined, and metabolite levels (particularly N-acetyl-amonafide) were correlated with bone marrow toxicity (neutropenia).
  • Key Outcome: The studies established that the hematological toxicity was linked to the metabolism of amonafide via the polymorphic enzyme N-acetyl transferase 2, producing the toxic N-acetyl metabolite [3].

The following diagram illustrates the core difference in the metabolic pathways and primary downstream effects that account for the distinct toxicity profiles of Amonafide and this compound.

G cluster_amonafide Amonafide Pathway cluster_unbs This compound Pathway Start Drug Administration A1 Amonafide Start->A1 U1 This compound Start->U1 A2 Metabolism by N-acetyl transferase 2 (NAT2) A1->A2 A3 N-acetyl amonafide (Toxic Metabolite) A2->A3 NAT2 Polymorphic Enzyme A2->NAT2 A4 Dose-limiting Hematotoxicity A3->A4 U2 Hydrolysis in Physiological Saline U1->U2 U3 UNBS5162 (Active Form) U2->U3 U4 Bypasses toxic metabolite formation U3->U4 U5 No hematotoxicity at therapeutic doses U4->U5

Conclusion for Research and Development

  • Amonafide serves as a cautionary tale, where a polymorphic metabolic pathway (NAT2) led to unpredictable and severe hematotoxicity, halting its clinical progress.
  • This compound was engineered to avoid this pathway entirely. It hydrolyzes to UNBS5162, which exhibits a unique mechanism of action, a better tolerated profile in preclinical models, and does not generate the toxic metabolite responsible for amonafide's bone marrow toxicity.

For further investigation, the research articles detailing the design and in vivo evaluation of this compound and UNBS5162 against the NCI-60 panel and in prostate cancer models are essential primary references [3]. The continued study of amonafide analogues also provides valuable structure-activity relationship (SAR) insights for future naphthalimide development [1] [6].

References

UNBS3157 efficacy comparison with standard chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Current Research Status of UNBS3157

The table below summarizes the key information found on this compound and its active form, UNBS5162.

Aspect Available Pre-clinical Data
Compound Type Novel naphthalimide derivative, designed to avoid the hematotoxic metabolism of earlier drugs like amonafide [1].
Active Form Rapidly and irreversibly hydrolyzes to UNBS5162 in physiological saline [1].
Proposed Mechanism of Action Unique mechanism not correlated with other compounds in the NCI database; described as a pan-antagonist of CXCL chemokine expression, with antiangiogenic properties [1].

| Reported Efficacy (Experimental Models) | - Significantly increased survival in orthotopic models of human prostate cancer [1].

  • Enhanced the anti-tumor activity of taxol in co-administration [1].
  • Induced apoptosis in human melanoma cells via inhibition of the PI3K/Akt/mTOR pathway [2]. | | Comparison to Standard Chemotherapy | No direct, head-to-head comparative efficacy data against standard chemotherapy regimens was found in the search results. |

Experimental Protocols from Research

The key experiments cited involve standard pre-clinical methods. Below is a detailed workflow of a typical cell-based study investigating the mechanism of UNBS5162 (the active form of this compound) [2].

architecture cluster_cell_assays In Vitro Functional Assays cluster_mechanism Mechanism of Action Investigation cluster_target Key Signaling Pathway Investigated cluster_analysis Outcome Analysis cell_assays Cell Proliferation (CCK-8) & Apoptosis (Flow Cytometry) western_blot Protein Expression Analysis (Western Blotting) cell_assays->western_blot migration Cell Migration/Invasion (Transwell Assay) migration->western_blot pi3k_pathway PI3K/Akt/mTOR Signaling Pathway western_blot->pi3k_pathway outcome Apoptosis Induction & Pathway Inhibition Confirmation pi3k_pathway->outcome

The diagram illustrates the logical flow of experiments used to characterize UNBS5162. The process begins with in vitro functional assays to establish anti-tumor effects, followed by protein analysis to investigate the molecular mechanism, focusing on specific pathways like PI3K/Akt/mTOR, ultimately leading to the confirmation of the proposed mechanism [2].

Interpretation of Available Information

  • Limited Clinical Data: The search yielded no results from human clinical trials for this compound. The positive data comes from early-stage experimental models, which is promising for initial research but does not guarantee efficacy in humans [1].
  • Indirect Mechanism Insights: The unique mechanism of action suggests it may work differently from standard chemotherapy, which could be advantageous for overcoming resistance or reducing toxicity [1]. However, without direct comparative studies, its relative performance remains unknown.
  • Information Gap: The absence of head-to-head comparisons with standard chemotherapy in the available literature is a significant knowledge gap for assessing its potential clinical value.

To advance your research, I suggest you:

  • Consult Clinical Trial Registries: Search databases like ClinicalTrials.gov for any ongoing or completed trials involving this compound.
  • Use Specialized Scientific Databases: Deepen your search in comprehensive biomedical literature databases such as PubMed, Scopus, or Web of Science for any more recent publications.

References

Chemical Relationship and Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core relationship and distinguishing features of these two compounds.

Characteristic UNBS3157 UNBS5162
Chemical Relationship Prodrug Active compound (hydrolysis product of this compound) [1] [2]
Primary Mechanism of Action Data not available in search results; rapidly converts to UNBS5162 in physiological conditions [1] [2]. DNA intercalation; Pan-antagonism of CXCL chemokine expression; Inhibition of the PI3K/AKT/mTOR pathway [1] [3] [4].
Toxicity Profile (Design Rationale) Designed to avoid the hematotoxicity (bone marrow toxicity) associated with amonafide metabolism [1]. Does not generate the toxic metabolite (N-acetyl-amonafide) responsible for amonafide's dose-limiting toxicity [1] [2].
Clinical Trial Status Preclinical evidence of superior in vivo activity to amonafide [1]. Phase I trial completed; Maximum Tolerated Dose (MTD) not reached, but trial terminated due to QTc prolongation at highest dose [2].

Mechanisms of Action and Experimental Evidence

UNBS5162's anticancer activity involves multiple mechanisms, supported by various experimental models.

Proposed Signaling Pathway for UNBS5162

The diagram below integrates two key mechanisms of action for UNBS5162 based on the search results.

G UNBS5162 UNBS5162 PI3K PI3K UNBS5162->PI3K Inhibits CXCL_Chemokines CXCL Chemokines (CXCL1, CXCL2, CXCL3, etc.) UNBS5162->CXCL_Chemokines Decreases Expression AKT AKT (PKB) PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates CellSurvival Promotes Cell Survival & Proliferation mTOR->CellSurvival Apoptosis Induces Apoptosis CellSurvival->Apoptosis Suppresses TumorGrowth Tumor Growth Apoptosis->TumorGrowth Inhibits Angiogenesis Promotes Angiogenesis CXCL_Chemokines->Angiogenesis Angiogenesis->TumorGrowth

Supporting Experimental Data

The following table summarizes key experimental findings that demonstrate the biological activity of UNBS5162 across different cancer types.

Cancer Model Experimental Protocol Summary Key Findings

| Prostate Cancer (PC-3 cells) | - Cell Treatment: 1 µM UNBS5162 for 5 successive days [1].

  • Analysis: Affymetrix genome-wide microarray, ELISA [1]. | - Dramatically decreased expression of proangiogenic CXCL chemokines (CXCL1, CXCL2, CXCL3, CXCL6, CXCL8) [1].
  • Showed antiangiogenic properties in vivo and enhanced taxol activity [1]. | | Triple-Negative Breast Cancer (MDA-MB-231 cells) | - Cell Treatment: 10 µM UNBS5162 for 24h [3].
  • Assays: CCK-8 proliferation, Annexin V/PI apoptosis, Western Blot [3]. | - Inhibited proliferation, migration, and invasion [3].
  • Induced apoptosis (increased Bax, caspase-3; decreased Bcl-2) [3].
  • Reduced phosphorylation of AKT, mTOR, P70S6K, and 4EBP1 in the PI3K/AKT pathway [3]. | | Esophageal Squamous Cell Carcinoma | - Cell Treatment: Various concentrations of UNBS5162 [4].
  • Assays: CCK-8 proliferation, colony formation, Transwell migration/invasion, flow cytometry for apoptosis, Western Blot [4]. | - Inhibited proliferation, colony formation, migration, and invasion [4].
  • Promoted apoptosis [4].
  • Downregulated p-AKT, p-mTOR, and cyclin D1 protein expression [4]. | | Melanoma (M14 cells) | - Cell Treatment: 10 µM UNBS5162 for 24h [5].
  • Assays: CCK-8 proliferation, transwell assay, flow cytometry, Western Blot [5]. | - Suppressed proliferation, invasion, and migration [5].
  • Increased apoptosis rate (23.8% vs 7.62% in control) [5].
  • Altered expression of Bcl-2, Bax, caspase-3, and key proteins in the PI3K/Akt/mTOR pathway [5]. |

Interpretation and Research Implications

The experimental data consistently show that UNBS5162 is the molecule responsible for the observed biological activity. Its multi-target mechanism, impacting both cancer cell proliferation (via PI3K/AKT inhibition) and the tumor microenvironment (via CXCL suppression), makes it a promising candidate.

However, the Phase I trial highlights a significant challenge. While UNBS5162 avoided the hematological toxicity of earlier naphthalimides like amonafide, dose-limiting QTc interval prolongation was observed, preventing further clinical development at the tested dosing schedule [2]. Future research could explore different dosing regimens or chemical modifications to mitigate this cardiotoxicity.

References

UNBS3157 antitumor potency compared to other naphthalimides

Author: Smolecule Technical Support Team. Date: February 2026

UNBS3157 and UNBS5162 Overview

This compound is a naphthalimide derivative that was designed to overcome the metabolism-related toxicity (particularly hematotoxicity) seen with earlier drugs in its class, such as amonafide [1]. In physiological saline, this compound hydrolyzes into its active form, UNBS5162 [1].

The table below summarizes the key information for these two compounds:

Compound Name Relationship Key Characteristics / Proposed Mechanisms
This compound Prodrug Designed to avoid toxic metabolism of amonafide; hydrolyzes to UNBS5162 [1].
UNBS5162 Active Form Downregulates proangiogenic CXCL chemokines; inhibits PI3K/Akt/mTOR pathway, induces apoptosis (increases Bax, caspase-3; decreases Bcl-2); suppresses cell proliferation, invasion, and migration [1].

Comparative Overview of Naphthalimides

The following table places this compound/UNBS5162 in the context of other notable naphthalimide-based compounds, highlighting their development status and reported challenges.

Compound Name Status / Key Context Reported Primary Issues
This compound / UNBS5162 Preclinical research Information is limited compared to clinical-stage compounds.
Amonafide Phase III (discontinued) Dose-limiting bone marrow toxicity (leukopenia, thrombocytopenia) due to metabolism by N-acetyl transferase-2 [1] [2].
Mitonafide Clinical Trials (discontinued) Dose-limiting toxicity (primarily myelosuppression) [3].
Elinafide, Bisnafide Clinical Trials Information on specific discontinuation reasons is limited within the provided search results [3].

Experimental Evidence for UNBS5162

The anti-tumor activities of UNBS5162 have been demonstrated in specific experimental models. Here are the key findings and the methodologies used:

  • In Vitro Anti-proliferation & Apoptosis (M14 Human Melanoma Cells)

    • Protocol: The anti-proliferative effect was measured using a Cell Counting Kit-8 (CCK-8) assay. M14 cells were treated with 10 µM UNBS5162, and optical density (OD) values were measured periodically. Apoptosis was detected by flow cytometry, and changes in the expression of apoptosis-related proteins (Bcl-2, Bax, caspase-3) and PI3K/Akt/mTOR pathway proteins were analyzed by western blotting [1].
    • Results: UNBS5162 treatment markedly inhibited the proliferation of M14 cells in a time-dependent manner. It induced apoptosis, with the apoptosis rate significantly increasing to 23.8% compared to 7.62% in the control group. Western blot analysis confirmed the downregulation of p-Akt and p-mTOR, along with a pro-apoptotic protein profile (decreased Bcl-2, increased Bax and active caspase-3) [1].
  • In Vivo Anti-tumor and Anti-metastatic Activity

    • Protocol: The search results do not provide detailed experimental protocols for UNBS5162's in vivo studies. However, one study mentions the use of "experimental models of refractory human prostate cancer" [1], while another related naphthalimide-polyamine conjugate (11e) was evaluated in vivo in H22 tumor transplant models to assess its ability to prevent lung cancer metastasis and extend lifespan [2].
    • Results: In the prostate cancer model, UNBS5162 was reported to almost completely abolish the expression of proangiogenic CXCL chemokines [1]. The conjugate 11e showed potent ability in preventing lung cancer metastasis and extending lifespan, with efficacy in inhibiting tumor growth and improving body weight index being better than the positive control, amonafide [2].

UNBS5162 and the PI3K/Akt Signaling Pathway

The research on this compound/UNBS5162 is part of a broader effort to develop multi-target naphthalimide agents. Other derivatives are being investigated for their ability to induce non-apoptotic cell death like ferroptosis, or to act as immunomodulatory agents by reducing TNF-α and inhibiting VEGF [4] [5].

Experimental data suggests that one key mechanism by which UNBS5162 exerts its antitumor effect is through the inhibition of the PI3K/Akt/mTOR signaling pathway, a crucial pathway for cell survival and proliferation [1]. The following diagram illustrates this signaling pathway and the reported site of action for UNBS5162.

G PI3K PI3K Akt Akt PI3K->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Survival mTOR->Survival Promotes Proliferation Proliferation mTOR->Proliferation Promotes UNBS5162 UNBS5162 UNBS5162->Akt Inhibits SignalStart Growth Factor/Receptor SignalStart->PI3K Activates

This diagram illustrates the signal flow from growth factor activation to promoting cell survival and proliferation. The red arrow indicates the reported inhibitory action of UNBS5162 on Akt phosphorylation within this pathway [1].

Interpretation Guide

  • Focus on Mechanism and Design Rationale: In the absence of direct head-to-head potency data (e.g., IC50 comparisons across a uniform cell line panel), the primary value of this compound lies in its design rationale to improve safety over amonafide.
  • Evaluate by Proxy: The activity of its hydrolyzed form, UNBS5162, against specific models (like melanoma and prostate cancer) provides the best available insight into its potential antitumor efficacy [1].
  • Consider the Broader Context: The naphthalimide scaffold is highly tunable. The ongoing research into derivatives that target ferroptosis or modulate the immune system highlights the continued interest in this chemical class for overcoming the limitations of earlier compounds [4] [5].

References

UNBS3157 and UNBS5162: Mechanism and Biological Profile

Author: Smolecule Technical Support Team. Date: February 2026

UNBS3157 is a naphthalimide derivative designed to avoid the hematotoxic metabolism associated with amonafide [1] [2]. Key findings from the literature indicate:

  • Rapid Conversion to Active Form: this compound is rapidly and irreversibly hydrolyzed in physiological saline to form UNBS5162, which is responsible for its anticancer activity [1] [3].
  • Mechanism of Action: UNBS5162, like other naphthalimides, functions primarily as a DNA intercalator, meaning it inserts itself between the base pairs of DNA [2]. This can disrupt DNA structure and function, leading to anticancer effects.
  • Biological Effects: Studies across various cancer cell lines show that UNBS5162 exhibits a unique mechanism of action, acts as a pan-antagonist of CXCL chemokine expression, and can induce cell cycle arrest, apoptosis, and inhibit cell proliferation, migration, and invasion [1] [3].

The table below summarizes the available data on this compound/UNBS5162. Note that quantitative DNA binding affinity data (such as Kd values) is missing from the published literature.

Property This compound / UNBS5162 Supporting Experimental Data Summary
Primary Mechanism DNA intercalation [2] Naphthalimide compounds intercalate into double-stranded DNA [2].
Reported Affinity (Kd) Not quantitatively reported Literature confirms DNA binding but does not provide specific dissociation constants for comparison.
Key Biological Effects Inhibits proliferation, invasion, migration; induces apoptosis [1] [3] CCK-8 assays, Transwell migration/invasion assays, flow cytometry for apoptosis [3].
Signaling Pathway Impact Inhibition of PI3K/AKT pathway [3] Western blot analysis showing reduced levels of p-AKT, p-mTOR, and cyclin D1 [3].
Reported Specificity Pan-antagonist of CXCL chemokines (e.g., CXCL1, CXCL5, CXCL8) [1] Affymetrix genome-wide microarray analysis and ELISA [1].

Experimental Workflows from Cited Studies

The following are summaries of the key methodologies used in the research on UNBS5162:

  • Cell Viability and Proliferation (CCK-8 Assay): Cells are seeded in 96-well plates and treated with a range of UNBS5162 concentrations. After incubation, CCK-8 reagent is added. Metabolically active cells convert the reagent into an orange-colored formazan product, the optical density of which is measured at 450 nm to determine viability [3].
  • Cell Migration and Invasion (Transwell Assay):
    • Migration: A cell suspension is placed in the upper chamber of a Transwell insert. A chemoattractant is placed in the lower chamber. Cells that migrate through the membrane to the lower side are stained and counted [3].
    • Invasion: The same setup is used, but the membrane is first coated with Matrigel to simulate the extracellular matrix. Cells must degrade and invade through this barrier to be counted [3].
  • Apoptosis Analysis (Flow Cytometry): Cells are treated with UNBS5162, harvested, and then stained with Annexin V-FITC and propidium iodide (PI). Flow cytometry is used to distinguish and quantify live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [1] [3].
  • Protein Expression Analysis (Western Blot): Proteins are extracted from treated cells, separated by SDS-PAGE, and transferred to a membrane. The membrane is probed with specific primary antibodies against target proteins, followed by enzyme-linked secondary antibodies. Detection is achieved using chemiluminescence to visualize protein levels and phosphorylation status [3].

DNA Intercalation Mechanism

The following diagram illustrates the general mechanism by which naphthalimide compounds like UNBS5162 are understood to interact with DNA, based on the documented class behavior of these molecules [2].

G cluster_0 3. Biological Consequences DNA DNA Double Helix Intercalation DNA Intercalation Complex DNA->Intercalation 1. Molecule Insertion Naphthalimide Naphthalimide Molecule (e.g., UNBS5162) Naphthalimide->Intercalation 2. Planar Ring Fits Between Base Pairs BiologicalEffect Biological Consequences Intercalation->BiologicalEffect 3. Disruption Leads To Effect1 Inhibition of transcription/replication Effect2 DNA structural distortion Effect3 Activation of DNA damage response

References

Comparison of UNBS3157/UNBS5162 and Traditional DNA Intercalators

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of UNBS3157/UNBS5162 and contrasts them with well-known traditional DNA intercalators.

Feature This compound / UNBS5162 (Naphthalimide Class) Traditional DNA Intercalators (e.g., Doxorubicin, Daunorubicin, Dactinomycin)
Core Mechanism DNA intercalation; also a pan-antagonist of CXC chemokine ligand (CXCL) expression [1] [2]. DNA intercalation [3] [4].
Primary Applications Investigational for various cancers (e.g., ovarian, oesophageal, lung); antimicrobial potential [1] [2]. Clinically established for Hodgkin's lymphoma, Wilms' tumour, sarcomas, and other cancers [3].
Key Secondary Effects Inhibition of PI3K/AKT/mTOR signalling pathway; induction of apoptosis [2]. Topoisomerase inhibition/poisoning; RNA polymerase degradation; histone eviction; general transcription arrest [3] [4].
Reported Toxicity Profile Designed to avoid the hematotoxicity (blood toxicity) associated with the metabolite amonafide [2]. Dose-dependent cardiotoxicity (e.g., Doxorubicin); general cytotoxicity; many are potent mutagens and carcinogens [3].
Therapeutic Index Note A key design goal was to improve safety and reduce side effects relative to earlier compounds in its class [2]. Often limited by severe, dose-limiting toxicities, which restricts their dosing and utility [3].

Experimental Data and Protocols for UNBS5162

The anti-cancer activity of UNBS5162 is supported by preclinical studies. Here is a summary of key experimental findings and the methodologies used to obtain them.

Assay Type Key Experimental Findings Detailed Protocol Overview

| Cell Viability (CCK-8 Assay) | Inhibits SKOV3 ovarian cancer cell proliferation in a dose-dependent and time-dependent manner [2]. | 1. Seed SKOV3 cells in 96-well plates. 2. Treat with UNBS5162 at varying concentrations (e.g., 0.2, 2, 20, 200 µM). 3. Incubate for 24-72 hours. 4. Add CCK-8 reagent and incubate for 1.5 hours. 5. Measure optical density (OD) at 450nm with a microplate reader [2]. | | Apoptosis (Flow Cytometry) | Significantly increases the apoptosis rate of SKOV3 cells; alters expression of apoptosis-related proteins (decreases Bcl-2, increases active caspase-3 and Bax) [2]. | 1. Treat SKOV3 cells with UNBS5162 (e.g., 20 µM for 24h). 2. Harvest and wash cells. 3. Resuspend in binding buffer. 4. Stain with Annexin V-FITC and Propidium Iodide (PI). 5. Analyze using flow cytometry (e.g., FlowJo software) [2]. | | Cell Migration & Invasion (Transwell Assay) | Inhibits migration and invasion of SKOV3 ovarian cancer cells [2]. | Migration:

  • Seed serum-starved cell suspension into upper chamber without Matrigel.
  • Place medium with serum in lower chamber as a chemoattractant.
  • Incubate, remove non-migrated cells, and stain/count migrated cells. Invasion:
  • Coat upper chamber with Matrigel to simulate extracellular matrix.
  • Follow migration assay steps [2]. | | Molecular Pathway (Western Blot) | Downregulates phosphorylation of key proteins (AKT, mTOR, p70S6K) in the PI3K/AKT pathway; reduces cyclin D1 expression [2]. | 1. Lyse cells after treatment to extract protein.
  • Determine protein concentration (BCA method).
  • Separate proteins by SDS-PAGE gel electrophoresis.
  • Transfer to a PVDF membrane.
  • Block membrane, then incubate with primary and secondary antibodies.
  • Detect target proteins using chemiluminescence [2]. |

Proposed Signaling Pathway for UNBS5162

Based on the experimental data from a study on ovarian cancer SKOV3 cells, the following diagram illustrates the proposed mechanism of action for UNBS5162 [2]. The DOT code for generating this diagram is provided below.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway UNBS5162 UNBS5162 Treatment PI3K PI3K Activation UNBS5162->PI3K Inhibits Apoptosis Induced Apoptosis UNBS5162->Apoptosis Promotes pAKT p-AKT (Active) PI3K->pAKT pmTOR p-mTOR (Active) pAKT->pmTOR pP70S6K p-p70S6K (Active) pmTOR->pP70S6K CyclinD1 Cyclin D1 Expression pP70S6K->CyclinD1 Metastasis Cell Migration & Invasion pP70S6K->Metastasis Proliferation Cell Proliferation CyclinD1->Proliferation Bcl2 ↓ Bcl-2 (Anti-apoptotic) Apoptosis->Bcl2 Bax ↑ Bax (Pro-apoptotic) Apoptosis->Bax Casp3 ↑ Active Caspase-3 Apoptosis->Casp3

Diagram Title: Proposed UNBS5162 Mechanism in Ovarian Cancer Cells

This diagram synthesizes experimental findings showing that UNBS5162 simultaneously inhibits a key cancer cell survival pathway (PI3K/AKT) and directly promotes programmed cell death (Apoptosis), leading to the observed anti-cancer effects [2].

Interpretation and Future Directions

The available data suggests that this compound/UNBS5162 represents a modern approach to DNA intercalator design, where the molecule is engineered to retain anti-cancer efficacy while mitigating specific, severe toxicities associated with earlier generations of drugs [2]. Its multi-target mechanism, involving both DNA interaction and chemokine modulation, may contribute to a more favorable therapeutic profile [1] [2].

To conclusively establish a superior therapeutic index, future research should focus on:

  • Direct Comparative Studies: Head-to-head experiments in preclinical models comparing this compound/UNBS5162 with traditional intercalators like doxorubicin, measuring both efficacy and toxicity endpoints.
  • Comprehensive Toxicity Screening: Broader toxicological profiling across different organ systems.
  • Clinical Trial Data: Results from human clinical trials are ultimately required to confirm any improved therapeutic index suggested by preclinical studies.

References

UNBS3157 specificity compared to other topoisomerase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

UNBS3157 and UNBS5162 Profile

This compound is a naphthalimide derivative designed to overcome the dose-limiting hematological toxicity (particularly bone marrow suppression) associated with earlier drugs in its class, such as amonafide [1] [2]. In physiological saline, it hydrolyzes into its active form, UNBS5162 [1].

  • Mechanism of Action: While naphthalimides like amonafide are known to bind to DNA via intercalation and induce topoisomerase II-mediated DNA cleavage [3] [2], studies on UNBS5162 suggest its primary anti-tumor activity may operate through a different, multi-targeted pathway.
  • Primary Molecular Target: Research indicates that UNBS5162 exerts its effects not primarily by inhibiting topoisomerase, but by suppressing the PI3K/Akt/mTOR signaling pathway, a critical route for cell survival and proliferation [1]. A key study on human melanoma cells (M14) showed that UNBS5162 treatment led to decreased expression of phosphorylated Akt and mTOR, key proteins in this pathway [1].
  • Downstream Effects: Inhibition of this pathway induces apoptosis (programmed cell death). This is evidenced by:
    • ↓ Down-regulation of the anti-apoptotic protein Bcl-2 [1].
    • ↑ Up-regulation of the pro-apoptotic protein Bax [1].
    • ↑ Increased expression of active caspase-3, a key executioner of apoptosis [1].
  • Additional Effects: Beyond apoptosis, UNBS5162 has been shown to almost completely suppress the expression of pro-angiogenic CXCL chemokines in experimental models of refractory human prostate cancer, indicating a potential role in inhibiting tumor blood supply [1]. It also markedly suppresses the invasive and migratory abilities of melanoma cells [1].

Experimental Data and Protocols

A key study investigating UNBS5162 on human melanoma cells provides a model experimental protocol and quantitative results [1].

Experimental Aspect Details
Cell Line M14 human melanoma cells [1]
Test Compound UNBS5162 (10 µM), with 0.1% DMSO as negative control [1]
Proliferation Assay Cell Counting Kit-8 (CCK-8): Measured optical density (OD) values every 24 hours. Results showed marked, time-dependent inhibition of cell proliferation [1].
Apoptosis Assay Flow Cytometry: The apoptosis rate in the UNBS5162-treated group (23.8±0.4%) was significantly higher than in the control group (7.62±0.5%) [1].
Migration/Invasion Assay Transwell Assay: Microscopy analysis revealed that the invasive and migratory abilities of treated M14 cells were markedly suppressed [1].
Protein Expression Analysis Western Blotting: Used to analyze key proteins in the PI3K/Akt/mTOR pathway and apoptosis-related proteins. Semi-quantitative analysis was performed using densitometric values with GAPDH as an internal control [1].

Mechanism of Action Pathway

The diagram below illustrates the proposed mechanism of action for UNBS5162 based on the experimental data from the M14 melanoma cell study [1].

G UNBS5162 UNBS5162 Treatment PI3K_Akt_mTOR Inhibition of PI3K/Akt/mTOR Pathway Signaling UNBS5162->PI3K_Akt_mTOR Bcl2 ↓ Bcl-2 (Anti-apoptotic) PI3K_Akt_mTOR->Bcl2 Bax ↑ Bax (Pro-apoptotic) PI3K_Akt_mTOR->Bax Invasion Inhibited Cell Invasion & Migration PI3K_Akt_mTOR->Invasion Independent mechanism? (Not fully elucidated) Caspase3 ↑ Active Caspase-3 Bcl2->Caspase3 Disequilibrium Bax->Caspase3 Apoptosis Induced Apoptosis Caspase3->Apoptosis Proliferation Suppressed Cell Proliferation Apoptosis->Proliferation

Comparison Context and Knowledge Gaps

The search results clarify the positioning of this compound/UNBS5162 but also reveal gaps in direct comparative data.

  • Naphthalimides vs. Other Topoisomerase Inhibitors: Classic topoisomerase inhibitors like camptothecins (e.g., topotecan, irinotecan) target Topo I, while anthracyclines (e.g., doxorubicin) and epipodophyllotoxins (e.g., etoposide) target Topo II [4] [5]. They function as "topoisomerase poisons," stabilizing the enzyme-DNA complex and preventing DNA re-ligation, which leads to lethal DNA breaks [4] [5].
  • UNBS5162's Distinct Profile: Evidence suggests UNBS5162's mechanism is distinct. Its primary action appears to be through inhibition of the PI3K/Akt/mTOR pathway rather than direct topoisomerase poisoning [1]. While some naphthalimides are known Topo II inhibitors [3] [2], the specific topoisomerase inhibition profile of UNBS5162 is not explicitly detailed in the available data.
  • Available Data Limitations: The current information does not provide:
    • Direct, side-by-side experimental comparisons of UNBS5162 with other topoisomerase inhibitors.
    • Quantitative data on its half-maximal inhibitory concentration (IC50) against different topoisomerase enzymes.
    • Specificity ratios comparing its potency against Topo I vs. Topo II.

Research Recommendations

To build a comprehensive comparison guide, you may need to pursue the following avenues:

  • Consult Specialized Databases: Deepen your search in scientific literature databases like PubMed, Scopus, and Web of Science using keywords such as "this compound topoisomerase inhibition," "UNBS5162 mechanism of action," and "naphthalimide topoisomerase specificity."
  • Review Patent Filings: Investigate patent documents related to this compound. These often contain detailed experimental data, including comparative enzyme inhibition assays that are not always published in journals.
  • Explore Conference Abstracts: Look for presentations from major cancer research conferences (e.g., AACR, ASCO) where preliminary or specialized data on drug mechanisms are often disclosed.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Exact Mass

470.03154

Appearance

solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Mijatovic T, Mahieu T, Bruyère C, De Nève N, Dewelle J, Simon G, Dehoux MJ, van der Aar E, Haibe-Kains B, Bontempi G, Decaestecker C, Van Quaquebeke E, Darro F, Kiss R. UNBS5162, a novel naphthalimide that decreases CXCL chemokine expression in experimental prostate cancers. Neoplasia. 2008 Jun;10(6):573-86. PubMed PMID: 18516294; PubMed Central PMCID: PMC2386542.

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